molecular formula C39H48O13 B15595241 20-Deacetyltaxuspine X

20-Deacetyltaxuspine X

Cat. No.: B15595241
M. Wt: 724.8 g/mol
InChI Key: FKDZVYSKSQDUKG-LJVIMJBRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-Deacetyltaxuspine X is a useful research compound. Its molecular formula is C39H48O13 and its molecular weight is 724.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H48O13

Molecular Weight

724.8 g/mol

IUPAC Name

[(1R,2S,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C39H48O13/c1-21-31(47-23(3)41)18-30-34(49-25(5)43)17-29(20-40)33(52-35(46)16-15-28-13-11-10-12-14-28)19-32(48-24(4)42)22(2)37(50-26(6)44)38(51-27(7)45)36(21)39(30,8)9/h10-17,30-34,38,40H,18-20H2,1-9H3/b16-15+,29-17?,37-22-/t30-,31-,32-,33-,34-,38+/m0/s1

InChI Key

FKDZVYSKSQDUKG-LJVIMJBRSA-N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide to 20-Deacetyltaxuspine X: Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Deacetyltaxuspine X is a naturally occurring taxoid, a class of diterpenoids, isolated from the plant Taxus sumatrana. Taxoids are of significant interest to the scientific community due to the potent anticancer activity of prominent members like Paclitaxel (Taxol). This technical guide aims to provide a comprehensive overview of the chemical structure of this compound, though a complete elucidation and its biological activity are not extensively documented in publicly accessible literature. This document compiles the available information and outlines the standard methodologies that would be employed for its full characterization.

Chemical Structure

Based on its nomenclature, this compound is a derivative of the taxuspine series of taxoids. The "20-deacetyl" prefix indicates the absence of an acetyl group at the C20 position of the core taxane (B156437) skeleton, which is replaced by a hydroxyl group. The precise stereochemistry and the full arrangement of other functional groups that define "taxuspine X" require detailed spectroscopic analysis for confirmation.

General Taxane Core Structure:

The fundamental structure of taxanes is a complex, polycyclic diterpene with a 6-8-6 fused ring system.

Physicochemical Properties

PropertyDataMethod of Determination
Molecular Formula To be determined via HR-MSHigh-Resolution Mass Spectrometry
Molecular Weight To be determined via MSMass Spectrometry
Appearance Typically a white, amorphous powderVisual Inspection
Solubility Expected to be soluble in methanol (B129727), ethanol, DMSO, and other organic solventsSolubility Testing
Optical Rotation To be determinedPolarimetry
UV-Vis Spectrum To be determinedUV-Vis Spectroscopy
Infrared Spectrum To be determinedInfrared (IR) Spectroscopy
NMR Spectroscopic Data See Section 4 for expected data¹H NMR, ¹³C NMR, 2D-NMR (COSY, HSQC, HMBC)

Experimental Protocols

The isolation and structural elucidation of a novel taxoid like this compound would follow a standardized workflow in natural product chemistry.

Isolation and Purification Workflow

The general procedure for isolating taxoids from Taxus sumatrana involves several chromatographic steps.

G A Plant Material (Taxus sumatrana) B Extraction (e.g., with methanol) A->B C Solvent Partitioning (e.g., ethyl acetate-water) B->C D Column Chromatography (Silica Gel) C->D E Further Chromatographic Separation (e.g., Sephadex LH-20) D->E F Preparative HPLC E->F G Pure this compound F->G

Figure 1. General workflow for the isolation of taxoids.

Protocol:

  • Extraction: Dried and powdered plant material (e.g., needles, bark) of Taxus sumatrana is extracted with a suitable organic solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Taxoids are typically found in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to yield several sub-fractions.

  • Further Chromatographic Separation: Fractions containing compounds of interest are further purified using techniques like Sephadex LH-20 column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.

G A Pure Compound B Mass Spectrometry (MS) A->B C NMR Spectroscopy A->C D Infrared (IR) Spectroscopy A->D E UV-Vis Spectroscopy A->E F Molecular Formula & Weight B->F G ¹H, ¹³C, 2D NMR C->G H Functional Groups D->H I Chromophores E->I J Structural Assembly F->J G->J H->J I->J K Final Structure of this compound J->K

Figure 2. Spectroscopic techniques for structure elucidation.

Methodologies:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns in MS/MS can provide clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton and the placement of functional groups.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and esters.

  • UV-Vis Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings or conjugated double bonds.

Anticipated Spectroscopic Data

While the actual data is not published, one can predict the characteristic signals that would be observed for this compound in NMR spectra.

NucleusChemical Shift (δ) Range (ppm)Expected Signals for Taxane Core
¹H 0.8 - 7.0Methyl group singlets, complex multiplets for methine and methylene (B1212753) protons on the taxane skeleton, signals for acetyl groups, and protons of other esterifying groups. The absence of a signal for the C20 acetyl group would be a key feature.
¹³C 10 - 210Signals for methyl carbons, methylene and methine carbons of the core, quaternary carbons, and carbonyl carbons of ester groups. The chemical shift of C20 would be indicative of a hydroxyl substitution rather than an acetyl group.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been characterized. However, many taxoids exhibit cytotoxic effects by interfering with microtubule dynamics, which is a critical process in cell division. This mechanism of action is well-established for Paclitaxel.

Hypothetical Mechanism of Action

Should this compound possess anticancer properties, a likely mechanism would involve the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

G cluster_cell Cancer Cell A This compound B Microtubule Stabilization A->B C Mitotic Arrest B->C D Apoptosis C->D

Figure 3. Hypothetical signaling pathway for anticancer activity.

Experimental Validation:

To investigate the biological activity, a series of in vitro assays would be necessary:

  • Cytotoxicity Assays (e.g., MTT, SRB): To determine the concentration at which the compound inhibits the growth of cancer cell lines.

  • Tubulin Polymerization Assay: To directly measure the effect of the compound on microtubule assembly.

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle (typically G2/M for taxoids).

  • Apoptosis Assays (e.g., Annexin V staining): To confirm that the compound induces programmed cell death.

Conclusion

This compound is a member of the taxoid family of natural products with a yet-to-be-fully-elucidated structure and biological profile. The methodologies outlined in this guide provide a standard framework for the complete characterization of this compound. Further research is required to isolate sufficient quantities of this compound to perform detailed spectroscopic analysis and comprehensive biological evaluations. Such studies would be invaluable for understanding the structure-activity relationships within the taxoid class and could potentially lead to the discovery of new therapeutic agents.

A Technical Guide to the Discovery and Isolation of 20-Deacetyltaxuspine X from Taxus chinensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and structural elucidation of novel taxoids from Taxus chinensis (Chinese Yew), with a specific focus on a representative compound, 20-Deacetyltaxuspine X. While the direct discovery of a compound with this exact designation is not prominently documented in publicly available literature, this document synthesizes established protocols for the isolation of similar deacetylated taxane (B156437) diterpenoids from this species. The procedures outlined herein are a composite of standard techniques reported in the field of natural product chemistry.

Introduction

Taxus chinensis is a well-established source of a diverse array of taxane diterpenoids, a class of compounds renowned for their potent anticancer activities, exemplified by the blockbuster drug paclitaxel (B517696) (Taxol®). The structural diversity of taxoids within this plant species presents a continuing opportunity for the discovery of new derivatives with potentially novel bioactivities. Deacetylated taxoids, in particular, are of significant interest as they can serve as precursors for semi-synthetic modifications or may possess unique pharmacological profiles. This guide details a representative workflow for the isolation and characterization of a novel, hypothetical taxoid, this compound, from the needles and stems of Taxus chinensis.

Experimental Protocols

The isolation of a novel taxoid like this compound is a multi-step process that begins with the collection and extraction of plant material, followed by a series of chromatographic separations to purify the target compound, and finally, its structural elucidation using spectroscopic techniques.

Plant Material Collection and Preparation

Fresh needles and stems of Taxus chinensis are collected and air-dried in a shaded, well-ventilated area to prevent the decomposition of thermolabile compounds. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Taxoids

The powdered plant material is subjected to exhaustive extraction with a polar solvent to isolate the crude taxoid mixture.

Protocol:

  • The powdered plant material (e.g., 10 kg) is macerated with 95% ethanol (B145695) (3 x 30 L) at room temperature for 72 hours for each extraction.

  • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to fractionate the compounds based on their polarity. The taxoids are typically enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate individual taxoids from the enriched fractions.

2.3.1. Silica (B1680970) Gel Column Chromatography (Initial Separation)

The ethyl acetate fraction, being rich in taxoids, is subjected to silica gel column chromatography as the initial purification step.

Protocol:

  • A glass column is packed with silica gel (200-300 mesh) using a slurry method with n-hexane.

  • The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity (e.g., from 100:0 to 0:100), followed by a gradient of ethyl acetate and methanol (B129727).

  • Fractions of a fixed volume (e.g., 500 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a CAMAG TLC scanner with a UV detector at 254 nm.

  • Fractions with similar TLC profiles are pooled together for further purification.

2.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification)

The pooled fractions containing the target compound are further purified by preparative HPLC.

Protocol:

  • A semi-preparative or preparative C18 reversed-phase column is used.

  • The mobile phase typically consists of a gradient of acetonitrile (B52724) and water or methanol and water.

  • The sample is dissolved in a minimal amount of the mobile phase and injected into the HPLC system.

  • The elution is monitored by a UV detector at a wavelength suitable for taxoids (e.g., 227 nm).

  • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be obtained during the isolation and characterization of this compound.

Table 1: Extraction and Fractionation Yields from Taxus chinensis

StepMaterialWeight (kg)Yield (%)
Initial Plant MaterialDried Needles and Stems10100
Crude Ethanol ExtractDark, viscous residue0.55.0
n-Hexane FractionNon-polar lipids, waxes0.11.0
Chloroform FractionModerately polar compounds0.151.5
Ethyl Acetate FractionPolar compounds (rich in taxoids)0.22.0
Aqueous ResidueHighly polar compounds0.050.5

Table 2: Spectroscopic Data for the Structural Elucidation of this compound

Spectroscopic TechniqueKey Data Points
¹H NMR (500 MHz, CDCl₃)Diagnostic proton signals for the taxane skeleton, absence of the C20 acetyl methyl protons, presence of signals for other functional groups.
¹³C NMR (125 MHz, CDCl₃)Characteristic carbon resonances for the taxane core, confirmation of the absence of the C20 acetyl group.
HR-ESI-MS High-resolution mass measurement to determine the exact molecular formula.
2D NMR (COSY, HSQC, HMBC) Correlation spectra to establish the connectivity of protons and carbons, and to assign the positions of all substituents.

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

experimental_workflow plant_material Taxus chinensis (Needles and Stems) drying Air Drying and Grinding plant_material->drying extraction Ethanol Extraction drying->extraction concentration Rotary Evaporation extraction->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel Ethyl Acetate Fraction prep_hplc Preparative HPLC silica_gel->prep_hplc Enriched Fractions pure_compound This compound prep_hplc->pure_compound

Caption: Overall workflow for the isolation of this compound.

structure_elucidation_workflow pure_compound Purified this compound ms HR-ESI-MS pure_compound->ms Molecular Formula nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d Functional Groups nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d Connectivity structure Structure Elucidation ms->structure nmr_1d->structure nmr_2d->structure

Caption: Workflow for the structural elucidation of the isolated compound.

Conclusion

The discovery and isolation of novel taxoids from Taxus chinensis remains a promising avenue for identifying new lead compounds in drug discovery. The methodologies presented in this guide, based on established practices in natural product chemistry, provide a robust framework for the successful isolation and characterization of deacetylated taxuspine derivatives like the hypothetical this compound. The combination of systematic extraction, multi-step chromatography, and comprehensive spectroscopic analysis is crucial for navigating the chemical complexity of Taxus extracts and uncovering their unique molecular constituents.

Unveiling 20-Deacetyltaxuspine X: A Technical Guide to its Natural Abundance in Yew Trees

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural abundance of 20-deacetyltaxuspine X, a member of the taxoid family of compounds found in yew trees (Taxus spp.). While the renowned anticancer agent paclitaxel (B517696) (Taxol®) has been the primary focus of research, a diverse array of other taxoids, including this compound, populates these coniferous evergreens. Understanding the natural concentration and distribution of these minor taxoids is crucial for exploring their potential pharmacological activities and for the development of novel therapeutic agents.

This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for isolation and analysis, and a visualization of the putative biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Quantitative Abundance of this compound and Related Taxoids

The quantification of minor taxoids in yew species presents a significant analytical challenge due to their low concentrations and the complex phytochemical matrix of the plant material. While extensive data is available for major taxoids like paclitaxel and its precursors, specific quantitative data for this compound is limited in publicly accessible literature. The primary source identifying this compound is from studies on the Japanese Yew, Taxus cuspidata.

The following table summarizes the available information on the isolation of this compound and its derivatives. It is important to note that many studies focus on the isolation and structural elucidation of new compounds, often reporting the yield from a specific extraction process rather than the absolute concentration in the plant material. This yield is highly dependent on the extraction and purification methods employed.

CompoundYew SpeciesPart of PlantReported Yield/ConcentrationReference(s)
This compoundTaxus cuspidataNot SpecifiedData not available in abstract[1]
2-Deacetyltaxuspine XTaxus cuspidataNot SpecifiedData not available in abstract[1]
2,20-Dideacetyltaxuspine XTaxus cuspidataNot SpecifiedData not available in abstract[1]

Note: The available literature abstracts do not specify the exact yield or concentration of these compounds. Access to the full-text articles is required to ascertain these specific quantitative values.

Experimental Protocols

The isolation and quantification of this compound and other minor taxoids from yew trees involve a multi-step process. The following protocols are generalized from standard methodologies for taxoid extraction and analysis.

Extraction of Crude Taxoid Mixture

This protocol describes a common method for obtaining a crude extract enriched in taxoids from yew tree material.

Materials:

Procedure:

  • Macerate the dried and powdered plant material in methanol at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

  • Filter the methanolic extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Suspend the residue in water and partition it with dichloromethane in a separatory funnel. The taxoids will preferentially move into the organic phase.

  • Separate the dichloromethane layer and concentrate it using a rotary evaporator.

  • Precipitate non-polar compounds by adding hexane to the concentrated dichloromethane extract.

  • Filter the mixture to remove the precipitate. The filtrate contains the crude taxoid mixture.

  • Evaporate the solvent from the filtrate to obtain the crude taxoid extract.

Chromatographic Purification

Further purification of the crude extract is necessary to isolate this compound. This typically involves multiple chromatographic steps.

Materials:

  • Crude taxoid extract

  • Silica (B1680970) gel for column chromatography

  • Solvent systems for elution (e.g., hexane-acetone, chloroform-methanol gradients)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724) (ACN) and water as mobile phase for HPLC

  • UV detector

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude taxoid extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column packed with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of acetone (B3395972) in hexane.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.

    • Combine fractions containing the taxoid of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fractions using a preparative HPLC system equipped with a C18 column.

    • Use an isocratic or gradient elution with a mobile phase of acetonitrile and water.

    • Monitor the elution at a suitable wavelength (e.g., 227 nm) using a UV detector.

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification by HPLC

Materials:

  • Purified this compound standard

  • Crude or partially purified taxoid extracts

  • Analytical HPLC system with a C18 column and UV detector

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Prepare a series of standard solutions of the purified this compound of known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Prepare the sample extracts by dissolving a known weight of the extract in the mobile phase.

  • Inject the sample solutions into the HPLC system under the same conditions used for the standards.

  • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • Express the concentration as a percentage of the dry weight of the plant material or in mg/kg.

Biosynthetic Pathway and Experimental Workflow Visualizations

The biosynthesis of taxoids is a complex process involving numerous enzymatic steps. While the pathway for paclitaxel has been extensively studied, the specific pathway leading to taxuspine-type diterpenoids, which are characterized by an 11(15→1)-abeotaxane skeleton, is less defined. The following diagram illustrates a putative biosynthetic pathway leading to the taxuspine core structure, based on the known biosynthesis of other taxoids and the proposed formation of the abeotaxane ring system.

Taxuspine_Biosynthesis GGPPS Geranylgeranyl Diphosphate Taxadiene_Synthase Taxadiene Synthase GGPPS->Taxadiene_Synthase Taxa_4_20_11_12_diene Taxa-4(20),11(12)-diene Taxadiene_Synthase->Taxa_4_20_11_12_diene P450_Hydroxylases Cytochrome P450 Hydroxylases Taxa_4_20_11_12_diene->P450_Hydroxylases Hydroxylated_Taxadiene Hydroxylated Taxadiene Intermediate P450_Hydroxylases->Hydroxylated_Taxadiene Rearrangement_Enzyme Putative Rearrangement Enzyme(s) Hydroxylated_Taxadiene->Rearrangement_Enzyme Abeotaxane_Core 11(15->1)-Abeotaxane Core Rearrangement_Enzyme->Abeotaxane_Core Tailoring_Enzymes Tailoring Enzymes (Acyltransferases, etc.) Abeotaxane_Core->Tailoring_Enzymes Taxuspine_X Taxuspine X & Derivatives (e.g., this compound) Tailoring_Enzymes->Taxuspine_X

Caption: Putative biosynthetic pathway of Taxuspine X.

The following diagram outlines the general experimental workflow for the isolation and quantification of this compound from yew tree samples.

Experimental_Workflow Start Yew Tree Material (Dried & Powdered) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., H₂O/CH₂Cl₂) Extraction->Partitioning Crude_Extract Crude Taxoid Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Enriched Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Quantification Quantification by Analytical HPLC Fractions->Quantification Isolated_Compound Isolated this compound Prep_HPLC->Isolated_Compound Analysis Structural Elucidation (NMR, MS) Isolated_Compound->Analysis

Caption: Workflow for isolation of this compound.

Conclusion

This compound represents one of the many structurally diverse taxoids present in yew trees. While its natural abundance appears to be low, its unique chemical structure warrants further investigation into its biological activities. The protocols and pathways outlined in this guide provide a foundational framework for researchers to pursue the isolation, quantification, and further study of this and other minor taxoids. Future research focusing on the development of sensitive analytical methods will be crucial for accurately determining the concentration of this compound in various Taxus species and for elucidating its complete biosynthetic pathway. This knowledge will be invaluable for exploring its potential as a new therapeutic agent or as a lead compound for drug development.

References

An In-Depth Technical Guide to 20-Deacetyltaxuspine X: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Deacetyltaxuspine X is a naturally occurring diterpenoid belonging to the taxane (B156437) family, a class of compounds renowned for their potent biological activities, including anticancer properties. Isolated from species of the Taxus genus, this compound presents a unique chemical scaffold that is of significant interest to the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its molecular structure, spectroscopic data, and preliminary insights into its biological relevance. The information is presented to facilitate further research and development of this and related taxane derivatives.

Chemical Properties

This compound is characterized by a complex polycyclic diterpene core, which is typical of the taxane family. The absence of the acetyl group at the C-20 position distinguishes it from its parent compound, Taxuspine X.

Molecular Structure and Formula

The chemical structure and key identifiers of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₉H₄₈O₁₃
Molecular Weight 724.79 g/mol
CAS Number 284672-76-0
Class Diterpenoid, Taxane
Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of complex natural products like this compound.

  • ¹H NMR: The proton NMR spectrum would be expected to be highly complex, with numerous overlapping signals in the aliphatic and oxygenated methine/methylene (B1212753) regions. Key diagnostic signals would include those for the exocyclic methylene group, acetyl methyl groups, and protons on the taxane core.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Available data for the closely related 2-Deacetyltaxuspine X, likely an alternative naming for the same compound, indicates a range of signals corresponding to the taxane skeleton and its substituents.

1.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. The technique would provide a precise mass measurement, which should be consistent with the calculated exact mass of C₃₉H₄₈O₁₃. Fragmentation patterns observed in MS/MS experiments can offer valuable insights into the compound's structure and the connectivity of its functional groups.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including:

  • Hydroxyl (-OH) stretching vibrations.

  • Carbonyl (C=O) stretching vibrations from ester and ketone groups.

  • Carbon-carbon double bond (C=C) stretching vibrations.

  • Carbon-oxygen (C-O) stretching vibrations.

Physical Properties

Detailed experimental data on the physical properties of this compound are limited in the publicly available literature. The following table summarizes the available information and provides estimated properties based on its chemical structure and comparison with other taxanes.

PropertyValue/Expected Value
Appearance White to off-white solid
Melting Point Not reported
Solubility Expected to be soluble in organic solvents like methanol (B129727), ethanol (B145695), chloroform, and dimethyl sulfoxide (B87167) (DMSO). Poorly soluble in water.
Optical Rotation Not reported

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are essential for its further study. The following outlines a general workflow based on typical procedures for isolating taxanes from natural sources.

Isolation and Purification Workflow

The isolation of this compound from its natural source, such as Taxus sumatrana, involves a multi-step process.

Isolation_Workflow Start Plant Material (e.g., Taxus sumatrana) Extraction Extraction with Organic Solvents (e.g., Methanol/Ethanol) Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) Extraction->Partitioning Crude_Extract Crude Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., needles, bark, or twigs of Taxus sumatrana) is extracted with a suitable organic solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Solvent-Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between an organic solvent (e.g., ethyl acetate) and water. The taxanes, being moderately polar, will preferentially move into the organic phase.

  • Column Chromatography: The organic phase is dried and subjected to a series of column chromatography steps. This may include normal-phase chromatography on silica gel, followed by size-exclusion chromatography on Sephadex LH-20, to separate the complex mixture into fractions of decreasing complexity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18), to yield the pure this compound.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is not extensively documented, its structural similarity to other taxanes suggests it may possess interesting pharmacological properties. Taxanes are well-known for their interaction with microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, some taxane derivatives have been shown to inhibit P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer.

Potential P-glycoprotein Inhibition

The potential of this compound to act as a P-glycoprotein inhibitor is an area of significant interest for overcoming multidrug resistance in chemotherapy.

Pgp_Inhibition_Pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Drug Efflux Pgp->Efflux Drug Chemotherapeutic Drug Drug->Pgp Binding DeacetyltaxuspineX This compound DeacetyltaxuspineX->Pgp Binding Inhibition Inhibition Inhibition->Pgp

Caption: Proposed mechanism of P-glycoprotein inhibition.

Experimental Protocol for P-gp Inhibition Assay (General):

A common method to assess P-gp inhibition is the rhodamine 123 efflux assay in a P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR).

  • Cell Culture: P-gp-overexpressing cells are cultured to a suitable confluency.

  • Drug Incubation: The cells are incubated with the fluorescent P-gp substrate rhodamine 123 in the presence and absence of this compound at various concentrations. A known P-gp inhibitor (e.g., verapamil) is used as a positive control.

  • Fluorescence Measurement: The intracellular accumulation of rhodamine 123 is measured using a fluorescence plate reader or flow cytometry.

  • Data Analysis: An increase in intracellular fluorescence in the presence of this compound would indicate inhibition of P-gp-mediated efflux.

Conclusion and Future Directions

This compound is a structurally intriguing member of the taxane family with potential for further investigation. The current body of knowledge, while limited, provides a foundation for future research into its chemical synthesis, detailed biological evaluation, and potential as a lead compound in drug development. The full elucidation of its spectroscopic properties and the development of robust and reproducible experimental protocols are critical next steps to unlock the full potential of this natural product. Further studies are warranted to explore its anticancer activity and its efficacy as a modulator of multidrug resistance.

known biological activities of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Known Biological Activities of 20-Deacetyltaxuspine X

Introduction

This compound is a diterpenoid natural product.[1] It has been isolated from the branches of Taxus sumatrana, a species of yew tree.[1] Yew trees, belonging to the genus Taxus, are well-known sources of biologically active taxane (B156437) diterpenoids, the most famous of which is the anticancer drug paclitaxel (B517696) (Taxol). These compounds have a complex chemical structure that has intrigued chemists and pharmacologists for decades. While extensive research has been conducted on many taxanes, leading to the development of clinically important therapeutics, information on specific, less abundant derivatives such as this compound remains limited in the public domain.

This technical guide aims to provide a comprehensive overview of the known biological activities of this compound. However, a thorough review of the current scientific literature reveals a significant lack of available data specifically pertaining to the biological functions, mechanism of action, and pharmacological properties of this particular compound.

Current State of Research

As of the latest available data, there is a notable absence of published studies detailing the biological activities of this compound. Searches of prominent scientific databases and natural product libraries have not yielded specific information on its cytotoxic, anti-inflammatory, antimicrobial, or any other biological effects. Consequently, quantitative data such as IC50, EC50, or Ki values are not available.

While research on the source organism, Taxus sumatrana, has led to the isolation and characterization of various other taxane diterpenoids with demonstrated cytotoxic activities against different cancer cell lines, these findings are not directly attributable to this compound. The biological activities of taxanes can be highly structure-dependent, and even minor chemical modifications can lead to significant changes in their pharmacological profiles.

Future Research Directions

The lack of data on this compound presents an opportunity for new avenues of investigation in the field of natural product drug discovery. Given that it is a member of the taxane family of diterpenoids, a logical starting point for future research would be to investigate its potential cytotoxic and antimitotic activities.

Proposed Experimental Workflow

Below is a proposed experimental workflow for the initial biological characterization of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Advanced Characterization Isolation Isolation & Purification of This compound Structure Structural Elucidation (NMR, MS) Isolation->Structure Purity Purity Assessment (HPLC) Structure->Purity Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purity->Cytotoxicity Tubulin Tubulin Polymerization Assay Cytotoxicity->Tubulin If Active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle If Active Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis If Active Cell_Lines Panel of Cancer Cell Lines Cell_Lines->Cytotoxicity In_Vivo In Vivo Efficacy Studies (Xenograft Models) Tubulin->In_Vivo Cell_Cycle->In_Vivo Apoptosis->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET

Caption: Proposed workflow for the biological evaluation of this compound.

Detailed Methodologies for Proposed Key Experiments

Should this compound become available for biological testing, the following standard protocols could be employed for its initial characterization.

1. MTT Assay for Cytotoxicity Screening

  • Objective: To determine the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines.

  • Cell Lines: A diverse panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) and a non-cancerous cell line (e.g., HEK293) should be used.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The following day, the medium is replaced with fresh medium containing serial dilutions of this compound (e.g., from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated for 72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Tubulin Polymerization Assay

  • Objective: To assess the effect of this compound on the in vitro polymerization of tubulin.

  • Materials: Purified tubulin, GTP, and a fluorescence-based tubulin polymerization assay kit.

  • Procedure:

    • Tubulin is suspended in a polymerization buffer.

    • This compound at various concentrations is added to the tubulin solution. Paclitaxel and colchicine (B1669291) can be used as positive controls for polymerization promotion and inhibition, respectively.

    • The polymerization is initiated by the addition of GTP and incubation at 37°C.

    • The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to the controls.

Conclusion

At present, there is a significant gap in the scientific literature regarding the biological activities of this compound. While its structural classification as a taxane diterpenoid suggests potential anticancer properties, this remains to be experimentally validated. The proposed research workflow and experimental protocols provide a roadmap for the initial characterization of this natural product. Future studies are essential to elucidate the pharmacological profile of this compound and to determine if it holds any therapeutic potential. Researchers in the field of natural product chemistry and drug discovery are encouraged to pursue the investigation of this and other understudied natural compounds.

References

Preliminary Studies on the Mechanism of Action of 20-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific experimental data on the mechanism of action of 20-Deacetyltaxuspine X is not available in the public scientific literature. This technical guide is based on the established mechanisms of action of related taxane (B156437) diterpenoids, a class of compounds to which this compound belongs. The experimental protocols and data presented herein are illustrative and represent a standard approach for characterizing the bioactivity of a novel taxane.

Introduction

This compound is a diterpenoid compound isolated from the branches of Taxus sumatrana.[1] While this specific molecule has not been extensively studied, it belongs to the taxane family of natural products. The most famous member of this family, paclitaxel (B517696) (Taxol), and its semi-synthetic analogue docetaxel, are potent anticancer agents used in the treatment of a variety of solid tumors.[2][3] The primary mechanism of action for these clinically approved taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][4][5] It is therefore highly probable that this compound exerts its biological effects through a similar pathway.

This guide outlines the typical experimental workflow and expected data for the preliminary investigation of the mechanism of action of a novel taxane diterpenoid like this compound.

Core Postulated Mechanism: Microtubule Stabilization

Taxanes are known to bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[4] This binding event promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules, preventing their depolymerization.[6] This disruption of normal microtubule dynamics has profound consequences for rapidly dividing cells, particularly during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[2][6]

Proposed Experimental Protocols for Mechanistic Elucidation

The following sections detail a hypothetical experimental plan to investigate the mechanism of action of this compound.

In Vitro Cytotoxicity Assays

The initial step is to determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

Experimental Protocol:

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer, and a non-cancerous control cell line like BEAS-2B) would be used.

  • Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar colorimetric assay (e.g., MTS) would be employed to assess cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The following day, cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 48 or 72 hours. Paclitaxel is used as a positive control.

    • After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Hypothetical Data Presentation:

CompoundCell LineIC50 (nM)
This compoundHeLaHypothetical 75.2
This compoundA549Hypothetical 58.9
This compoundMCF-7Hypothetical 92.1
This compoundBEAS-2BHypothetical >1000
Paclitaxel (Control)HeLaHypothetical 5.3
Paclitaxel (Control)A549Hypothetical 4.1
Paclitaxel (Control)MCF-7Hypothetical 7.8
Paclitaxel (Control)BEAS-2BHypothetical 250.7
Microtubule Assembly Assay

To directly test the hypothesis that this compound affects microtubule dynamics, an in vitro microtubule assembly assay would be performed.

Experimental Protocol:

  • Reagents: Purified tubulin, GTP, and a microtubule assembly buffer.

  • Procedure:

    • A reaction mixture containing tubulin, GTP, and buffer is prepared.

    • This compound or paclitaxel (positive control) is added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

    • The mixture is incubated at 37°C to allow for microtubule polymerization.

    • The polymerization of tubulin into microtubules is monitored over time by measuring the change in absorbance at 340 nm.

Hypothetical Data Presentation:

TreatmentConcentrationRate of Microtubule Assembly (ΔAbs/min)
Vehicle Control-Hypothetical 0.005
This compound1 µMHypothetical 0.025
This compound10 µMHypothetical 0.048
Paclitaxel (Control)1 µMHypothetical 0.032
Paclitaxel (Control)10 µMHypothetical 0.055
Cell Cycle Analysis

To determine if the cytotoxicity is associated with mitotic arrest, cell cycle analysis would be performed using flow cytometry.

Experimental Protocol:

  • Procedure:

    • Cancer cells (e.g., HeLa) are treated with this compound at its IC50 concentration for 24 hours.

    • Cells are harvested, washed, and fixed in cold 70% ethanol.

    • Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI), a fluorescent DNA intercalating agent.

    • The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Hypothetical Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Untreated ControlHypothetical 55.2Hypothetical 20.1Hypothetical 24.7
This compound (IC50)Hypothetical 10.5Hypothetical 5.3Hypothetical 84.2
Paclitaxel (Control, IC50)Hypothetical 8.9Hypothetical 4.6Hypothetical 86.5
Apoptosis Assays

To confirm that cell death occurs via apoptosis, assays such as Annexin V/PI staining or analysis of caspase activation would be conducted.

Experimental Protocol (Annexin V/PI Staining):

  • Procedure:

    • Cells are treated with this compound for 48 hours.

    • Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Hypothetical Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated ControlHypothetical 95.1Hypothetical 2.3Hypothetical 2.6
This compound (IC50)Hypothetical 30.2Hypothetical 45.8Hypothetical 24.0
Paclitaxel (Control, IC50)Hypothetical 25.7Hypothetical 50.1Hypothetical 24.2

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the postulated signaling pathway and experimental workflows.

G Taxane This compound Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Stabilization Stabilization & Prevention of Depolymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Essential for Stabilization->Microtubule Promotes Stabilization->Mitosis Disrupts Dynamics G2M_Arrest G2/M Phase Arrest Mitosis->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Postulated mechanism of action for this compound.

G start Start cytotoxicity In Vitro Cytotoxicity (MTT/MTS Assay) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 microtubule Microtubule Assembly Assay ic50->microtubule cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis end End microtubule->end cell_cycle->end apoptosis->end

Caption: Experimental workflow for mechanistic studies.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its classification as a taxane diterpenoid strongly suggests a mode of action centered on microtubule stabilization. The experimental framework detailed in this guide provides a robust and standard approach to confirm this hypothesis and to quantitatively assess its potency. Further studies would be required to explore more nuanced aspects of its activity, such as its interaction with specific tubulin isotypes, its potential to overcome drug resistance mechanisms, and its effects on other cellular signaling pathways.

References

In-Depth Technical Guide: 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the taxane (B156437) diterpenoid, 20-Deacetyltaxuspine X. It details the compound's chemical identity, including its CAS number, and outlines the experimental protocols for its isolation and purification from its natural source, Taxus sumatrana. Furthermore, this document presents available data on its biological activity and discusses the well-established mechanism of action for the broader class of taxane compounds, including their interaction with microtubules and the role of P-glycoprotein in multidrug resistance.

Chemical Identity and Properties

This compound is a complex diterpenoid belonging to the taxane family, a class of compounds renowned for their cytotoxic properties.

PropertyValue
CAS Number 284672-76-0
Molecular Formula C₃₉H₄₈O₁₃
Molecular Weight 724.79 g/mol
Source Organism Taxus sumatrana

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of taxane diterpenoids from Taxus species.

Isolation and Purification of this compound

The isolation of this compound, along with other taxoids, was first reported from the leaves and twigs of Taxus sumatrana. The general procedure is as follows:

  • Extraction:

    • Air-dried and powdered leaves and twigs of Taxus sumatrana are extracted with acetone (B3395972) at room temperature.

    • The resulting acetone extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

    • The bioactive compounds, including taxanes, are typically found in the EtOAc-soluble fraction.

  • Chromatographic Purification:

    • The EtOAc-soluble fraction is subjected to a series of chromatographic separations.

    • Silica (B1680970) Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents, typically hexane (B92381) and ethyl acetate, to separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by repeated HPLC, often using both normal-phase (silica) and reverse-phase (C18) columns with various solvent systems (e.g., acetonitrile/water or methanol/water gradients) until pure compounds are obtained.

Structural Elucidation

The structure of this compound and related taxoids is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex chemical structure and stereochemistry of the molecule.

Biological Activity

Cell LineCancer Type
A-498Kidney Carcinoma
NCI-H226Non-Small Cell Lung Cancer
A549Lung Carcinoma
PC-3Prostate Cancer

For context, the well-known taxane, paclitaxel, isolated from the same plant species, has shown potent cytotoxic activity with the following IC₅₀ values:

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma3.26 ± 0.334
HeLaCervical Cancer2.85 ± 0.257
MCF7Breast Cancer3.81 ± 0.013

It is plausible that this compound exhibits a similar mechanism of action to other taxanes.

Signaling Pathways and Mechanisms of Action

Microtubule Stabilization

The primary mechanism of action for taxane diterpenoids is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis).

Microtubule_Stabilization cluster_Cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Stabilized_Microtubule Stabilized Microtubule Microtubule->Stabilized_Microtubule Stabilization by Taxane Taxane This compound (Taxane) Taxane->Microtubule Binds to β-tubulin subunit Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilized_Microtubule->Mitotic_Arrest Inhibition of Depolymerization Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Pgp_Efflux cluster_Cell_Membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Taxane_Out This compound (Pumped Out) Pgp->Taxane_Out Efflux ADP ADP + Pi Pgp->ADP Taxane_In This compound (Enters Cell) Taxane_In->Pgp Binds to P-gp ATP ATP ATP->Pgp Provides Energy

A Technical Deep Dive into Taxuspine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of taxuspine derivatives, focusing on their synthesis, biological evaluation, and potential as therapeutic agents. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Introduction to Taxuspine Derivatives

Taxuspine and its derivatives are a class of taxane (B156437) diterpenoids isolated from various species of the yew tree (Taxus). While structurally related to the blockbuster anticancer drug paclitaxel (B517696) (Taxol®), many taxuspine derivatives exhibit distinct biological activities. A significant area of research has focused on their ability to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. This guide will delve into the core aspects of taxuspine derivative research, from their chemical synthesis to their mechanisms of action.

Synthesis of Taxuspine Derivatives

The synthesis of taxuspine derivatives is a complex field of study, often involving multi-step processes to modify the intricate taxane core. Researchers have explored various synthetic and semi-synthetic strategies to generate novel analogues with improved pharmacological properties.

A key approach involves the chemical modification of naturally occurring taxoids. For instance, UV irradiation of taxinine (B26179) and related compounds can induce a transannulation reaction between the C-3 and C-11 positions, yielding tetracyclic taxuspine C derivatives in nearly quantitative amounts.[1] This photochemical reaction provides an efficient route to this class of compounds.

Furthermore, "non-natural" taxane analogues have been designed and synthesized to simplify the complex structure of natural taxuspine X while retaining or enhancing its biological activity. These simplified analogues often feature a bioisosteric replacement of certain atoms or groups, such as the substitution of a macrocyclic carbon with an oxygen atom to form a macrolactone.[2] The synthesis of these simplified derivatives allows for a more straightforward exploration of structure-activity relationships.

Biological Activity and Mechanism of Action

The primary biological activities of taxuspine derivatives investigated to date revolve around their potential as anticancer agents, particularly in the context of overcoming multidrug resistance.

P-glycoprotein Inhibition and Reversal of Multidrug Resistance

A major mechanism of MDR in cancer is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively pumps a wide range of chemotherapeutic drugs out of cancer cells.[2] Several taxuspine derivatives have been identified as potent inhibitors of P-gp.

For example, 5-O-benzoylated 5-O-decinnamoyltaxuspine C has been shown to be a promising functional inhibitor of P-gp, effectively increasing the intracellular accumulation of the chemotherapeutic drug vincristine (B1662923) in multidrug-resistant ovarian cancer cells.[1] Simplified, "non-natural" taxanes related to taxuspine X have also demonstrated significant P-gp inhibitory activity. One such derivative, compound 6 (a 12-membered macrolactone condensed with ring A of paclitaxel), proved to be a very efficient P-gp inhibitor with an IC50 value of 7.2 µM.[2][3] Another carbocyclic analogue, compound 7 , also exhibited promising P-gp inhibitory activity with an IC50 of 24 µM.[2]

The mechanism of P-gp inhibition by these taxuspine derivatives is believed to involve direct binding to the transporter, thereby blocking its drug efflux function. This allows co-administered chemotherapeutic agents to accumulate within the cancer cells and exert their cytotoxic effects.

Effects on Microtubule Dynamics

Similar to other taxanes like paclitaxel, some taxuspine derivatives can modulate microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including mitosis. The stabilization of microtubules by taxanes leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[4]

While many taxuspine derivatives investigated for P-gp inhibition are designed to have low cytotoxicity and minimal impact on tubulin, this is not universally the case. The specific effects on microtubule polymerization or depolymerization are dependent on the unique structural features of each derivative. Understanding these effects is crucial for developing derivatives with a desired therapeutic profile, whether as a standalone cytotoxic agent or as a non-toxic MDR reversal agent. The disruption of microtubule function by taxanes can trigger a cascade of signaling events, including the induction of the tumor suppressor p53 and the inactivation of anti-apoptotic proteins like Bcl-2, ultimately leading to apoptosis.[4]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of various taxuspine derivatives.

Table 1: P-glycoprotein (P-gp) Inhibitory Activity of Taxuspine Derivatives

CompoundDescriptionCell LineIC50 (µM)Reference
Compound 6 Simplified "non-natural" taxaneL5178 MDR17.2[2][3]
Compound 7 Simplified "non-natural" carbocyclic taxaneL5178 MDR124[2]
5-O-benzoylated 5-O-decinnamoyltaxuspine C Taxuspine C derivativeMultidrug-resistant ovarian cancer cells-[1]

Note: A direct IC50 value for 5-O-benzoylated 5-O-decinnamoyltaxuspine C was not provided in the cited source, but it was identified as the most effective among the tested derivatives in increasing vincristine accumulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, HL-60)

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Taxuspine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the taxuspine derivatives (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules, which can be monitored by the increase in turbidity (absorbance).

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Taxuspine derivatives (dissolved in DMSO)

  • Paclitaxel (as a positive control for polymerization promotion)

  • Nocodazole (as a positive control for polymerization inhibition)

  • Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Protocol:

  • On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer.

  • Add the taxuspine derivative at the desired concentration. Include control reactions with vehicle (DMSO), paclitaxel, and nocodazole.

  • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and immediately transferring the reaction to a pre-warmed (37°C) cuvette or 96-well plate.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule polymerization.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123, from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., L5178 MDR1, MES-SA/Dx-5) and its parental non-overexpressing cell line.

  • Culture medium

  • Rhodamine 123

  • Taxuspine derivatives

  • Verapamil or Cyclosporin A (as positive controls for P-gp inhibition)

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Incubate the P-gp-overexpressing cells with the taxuspine derivative or a positive control at various concentrations for a predetermined time (e.g., 30 minutes) at 37°C.

  • Add Rhodamine 123 to the cells and incubate for a further period (e.g., 60 minutes) to allow for substrate loading.

  • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh medium and measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

  • An increase in intracellular Rhodamine 123 fluorescence in the presence of the taxuspine derivative indicates inhibition of P-gp-mediated efflux.

In Vivo Xenograft Studies

Xenograft models in immunocompromised mice are used to evaluate the in vivo antitumor efficacy of drug candidates.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • Matrigel (optional, to improve tumor take rate)

  • Taxuspine derivative formulation for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the taxuspine derivative (and/or a combination with a chemotherapeutic agent) and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal or oral administration daily or several times a week).

  • Measure the tumor volume with calipers every few days.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess the antitumor efficacy.

Signaling Pathways and Logical Relationships

The biological effects of taxuspine derivatives are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action.

P-glycoprotein Inhibition Workflow

P_glycoprotein_Inhibition cluster_cell Cancer Cell cluster_nucleus Nucleus P-gp P-glycoprotein (P-gp) Chemo_in Intracellular Chemotherapeutic Apoptosis Apoptosis Chemo_in->Apoptosis Chemo_out Extracellular Chemotherapeutic Chemo_out->P-gp Efflux Taxuspine Taxuspine Derivative Taxuspine->P-gp Inhibits

Caption: Workflow of P-glycoprotein inhibition by taxuspine derivatives.

Microtubule Stabilization and Apoptosis Induction

Microtubule_Stabilization Taxuspine Taxuspine Derivative Tubulin Tubulin Dimers Taxuspine->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Stable_MT Stable Microtubules Microtubules->Stable_MT Stabilizes G2M_Arrest G2/M Phase Arrest Stable_MT->G2M_Arrest p53 p53 Induction G2M_Arrest->p53 Bcl2_Inactivation Bcl-2 Inactivation G2M_Arrest->Bcl2_Inactivation Apoptosis Apoptosis p53->Apoptosis Bcl2_Inactivation->Apoptosis

Caption: Signaling pathway of microtubule stabilization and apoptosis induction.

Conclusion and Future Directions

Taxuspine derivatives represent a promising class of compounds with the potential to address significant challenges in cancer therapy, particularly the issue of multidrug resistance. Their ability to inhibit P-glycoprotein function offers a clear strategy for re-sensitizing resistant tumors to conventional chemotherapeutics. The continued exploration of their synthesis and structure-activity relationships will be crucial for the development of new analogues with enhanced potency and selectivity.

Future research should focus on a more comprehensive evaluation of the cytotoxicity of a wider range of taxuspine derivatives against diverse cancer cell lines. In-depth studies into the molecular mechanisms underlying their interaction with P-gp and other ABC transporters will provide valuable insights for rational drug design. Furthermore, rigorous in vivo studies are necessary to translate the promising in vitro findings into effective therapeutic strategies for clinical application. The development of advanced drug delivery systems for taxuspine derivatives could also enhance their therapeutic index and clinical utility.

References

Potential Therapeutic Targets of 20-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Deacetyltaxuspine X, a diterpenoid isolated from plants of the Taxus genus, represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on this specific compound is limited, its structural similarity to other well-characterized taxanes and taxuspines provides a strong basis for identifying its potential therapeutic targets and mechanisms of action. This guide synthesizes the available evidence on related compounds to propose the primary therapeutic targets of this compound, details relevant experimental protocols for its investigation, and visualizes the hypothesized signaling pathways and experimental workflows. The principal proposed targets are microtubules and the multidrug resistance protein P-glycoprotein (P-gp) , suggesting potential applications in oncology as both a cytotoxic agent and a chemosensitizer.

Introduction

The taxane (B156437) family of natural products, most notably Paclitaxel (Taxol®), has revolutionized cancer chemotherapy.[1][2] These compounds exert their potent anticancer effects primarily by stabilizing microtubules, leading to mitotic arrest and apoptosis.[1][2][3] In addition to their direct cytotoxic effects, certain taxane derivatives have been identified as potent modulators of multidrug resistance (MDR), a major obstacle in cancer treatment.[4][5] MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.[3][4]

This compound belongs to the taxuspine subgroup of taxanes. While less studied than paclitaxel, related taxuspine compounds have demonstrated significant biological activity, including the inhibition of P-gp.[3][5][6][7] This dual potential for direct cytotoxicity and MDR reversal makes this compound a compelling candidate for further investigation.

Proposed Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related taxanes and taxuspines, two primary therapeutic targets are proposed for this compound.

Microtubule Stabilization

Like other taxanes, this compound is predicted to bind to the β-tubulin subunit of microtubules.[1][2] This binding event is hypothesized to stabilize the microtubule polymer, preventing its dynamic depolymerization required for normal mitotic spindle function. The disruption of microtubule dynamics leads to a prolonged G2/M phase arrest in the cell cycle, ultimately triggering the intrinsic apoptotic pathway.[8]

Inhibition of P-glycoprotein (P-gp)

Several derivatives of taxuspine X have been shown to be potent inhibitors of P-glycoprotein.[3][7] It is therefore highly probable that this compound also functions as a P-gp inhibitor. By binding to P-gp, it can allosterically or competitively inhibit the efflux of co-administered chemotherapeutic agents, thereby increasing their intracellular concentration and restoring their efficacy in drug-resistant tumors.[3][4]

Quantitative Data on Related Compounds

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the reported activities of closely related taxuspine derivatives to provide a reference for expected potency.

CompoundAssayCell LineIC50 / ActivityReference
Taxuspine CVincristine AccumulationMultidrug-Resistant Tumor CellsPotent as Verapamil[5]
5-O-benzoylated 5-O-decinnamoyltaxuspine CVincristine AccumulationMultidrug-Resistant Ovarian Cancer CellsMost Effective[6]
Simplified Taxane Derivative 6 (from Taxuspine X)P-gp Inhibition-7.2 µM[3][7]
Tasumatrols E & FCytotoxicityA549, PC-3, A-498, NCI-H226Significant[2]
Tasumatrols H-L DerivativesCytotoxicityHepa59T/VGH, NCI, HeLa, DLD-1, MedSignificant[5]

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for Cytotoxicity

The proposed mechanism of action for the cytotoxic effects of this compound involves the stabilization of microtubules, leading to mitotic arrest and the induction of apoptosis through the mitochondrial pathway.

G cluster_0 cluster_1 This compound This compound β-Tubulin β-Tubulin This compound->β-Tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-Tubulin->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Bcl-2 Downregulation Bcl-2 Downregulation G2/M Phase Arrest->Bcl-2 Downregulation Bax Upregulation Bax Upregulation G2/M Phase Arrest->Bax Upregulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Downregulation->Mitochondrial Outer\nMembrane Permeabilization Bax Upregulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation\n(Apaf-1, Caspase-9)->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

A logical workflow to determine the cytotoxic and apoptotic effects of this compound is outlined below.

G Cancer Cell Lines Cancer Cell Lines Treat with this compound\n(Dose-Response) Treat with this compound (Dose-Response) Cancer Cell Lines->Treat with this compound\n(Dose-Response) MTT/XTT Assay (72h) MTT/XTT Assay (72h) Treat with this compound\n(Dose-Response)->MTT/XTT Assay (72h) Annexin V/PI Staining Annexin V/PI Staining Treat with this compound\n(Dose-Response)->Annexin V/PI Staining TUNEL Assay TUNEL Assay Treat with this compound\n(Dose-Response)->TUNEL Assay Western Blot Western Blot Treat with this compound\n(Dose-Response)->Western Blot Determine IC50 Determine IC50 MTT/XTT Assay (72h)->Determine IC50 Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Quantify Apoptosis vs. Necrosis Quantify Apoptosis vs. Necrosis Flow Cytometry Analysis->Quantify Apoptosis vs. Necrosis Microscopy/Flow Cytometry Microscopy/Flow Cytometry TUNEL Assay->Microscopy/Flow Cytometry Confirm DNA Fragmentation Confirm DNA Fragmentation Microscopy/Flow Cytometry->Confirm DNA Fragmentation Analyze Caspase-3, PARP,\nBcl-2, Bax levels Analyze Caspase-3, PARP, Bcl-2, Bax levels Western Blot->Analyze Caspase-3, PARP,\nBcl-2, Bax levels Confirm Apoptotic Pathway Confirm Apoptotic Pathway Analyze Caspase-3, PARP,\nBcl-2, Bax levels->Confirm Apoptotic Pathway G P-gp Overexpressing Cells\n(e.g., MDR1-MDCK) P-gp Overexpressing Cells (e.g., MDR1-MDCK) Incubate with P-gp substrate\n(e.g., Rhodamine 123, Calcein-AM) Incubate with P-gp substrate (e.g., Rhodamine 123, Calcein-AM) P-gp Overexpressing Cells\n(e.g., MDR1-MDCK)->Incubate with P-gp substrate\n(e.g., Rhodamine 123, Calcein-AM) Co-incubate with this compound\n(various concentrations) Co-incubate with this compound (various concentrations) Incubate with P-gp substrate\n(e.g., Rhodamine 123, Calcein-AM)->Co-incubate with this compound\n(various concentrations) Measure Intracellular Fluorescence Measure Intracellular Fluorescence Co-incubate with this compound\n(various concentrations)->Measure Intracellular Fluorescence Flow Cytometry or Plate Reader Flow Cytometry or Plate Reader Measure Intracellular Fluorescence->Flow Cytometry or Plate Reader Calculate Fold-Increase in Fluorescence Calculate Fold-Increase in Fluorescence Flow Cytometry or Plate Reader->Calculate Fold-Increase in Fluorescence Determine IC50 for P-gp Inhibition Determine IC50 for P-gp Inhibition Calculate Fold-Increase in Fluorescence->Determine IC50 for P-gp Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Taxuspine X Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine X, a complex taxane (B156437) diterpenoid isolated from yew species, has garnered significant interest due to its potent activity as a multidrug resistance (MDR) reversing agent. Its ability to inhibit P-glycoprotein (P-gp), a key transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, makes it an attractive lead compound for the development of adjuvants in cancer therapy. However, the low natural abundance of taxuspine X and the inherent difficulties in its total synthesis have limited its direct therapeutic application.

These application notes provide a comprehensive overview of the semi-synthetic and synthetic strategies employed to create structurally simplified analogs of taxuspine X. The focus is on creating "non-natural" natural products that retain the P-gp inhibitory activity of the parent compound while being more synthetically accessible. The protocols detailed below are based on published synthetic routes to key analogs.

Rationale for Analog Synthesis

The primary motivations for the synthesis of taxuspine X analogs are:

  • To overcome supply limitations: The scarcity of the natural product necessitates the development of synthetic routes.

  • To simplify the molecular structure: Reducing the structural complexity can lead to more efficient and cost-effective synthetic processes.

  • To improve biological activity: Modifications to the taxane core can enhance P-gp inhibitory activity and improve pharmacokinetic properties.

  • To elucidate structure-activity relationships (SAR): Studying a range of analogs helps to identify the key structural features required for biological activity.

Synthetic Strategy Overview

The synthesis of simplified taxuspine X analogs often involves a multi-step approach commencing from more readily available precursors. A common strategy involves the construction of a functionalized taxane A-ring, followed by the formation of a macrocycle that mimics the unique structural features of taxuspine X. Key reactions in these synthetic sequences include selective protection of hydroxyl groups, oxidation, and macrolactonization or ring-closing metathesis.

Experimental Protocols

The following protocols describe the key steps in the synthesis of a simplified, "non-natural" taxuspine X analog.

Protocol 1: Synthesis of a Key Carboxylic Acid Intermediate

This protocol outlines the multi-step synthesis of a carboxylic acid intermediate, a crucial precursor for the final macrolactonization step.

Materials:

  • Appropriately protected taxane A-ring precursor

  • (Methoxy)methyl chloride (MEMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dess-Martin periodinane (DMP)

  • Sodium chlorite (B76162) (NaClO2)

  • 2-Methyl-2-butene

  • tert-Butanol (B103910)

  • Sodium dihydrogen phosphate (B84403) (NaH2PO4)

  • Tetra-n-butylammonium fluoride (B91410) (TBAF)

  • Tetrahydrofuran (THF)

Procedure:

  • Protection of the secondary alcohol: To a solution of the secondary alcohol precursor in DCM, add DIPEA followed by MEMCl at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with saturated aqueous NaHCO3 and extract with DCM. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify by column chromatography.

  • Deprotection of the PMB group: Dissolve the MEM-protected intermediate in a mixture of DCM and water. Add DDQ and stir the reaction at room temperature. Upon completion, quench with saturated aqueous NaHCO3 and extract with DCM. Dry the organic layer, concentrate, and purify the resulting alcohol.

  • Two-step oxidation to the carboxylic acid:

    • Oxidation to the aldehyde: To a solution of the alcohol in DCM, add DMP at room temperature. Stir until the reaction is complete. Quench with a saturated aqueous solution of Na2S2O3 and NaHCO3. Extract with DCM, dry, and concentrate.

    • Oxidation to the carboxylic acid: Dissolve the crude aldehyde in a mixture of tert-butanol and 2-methyl-2-butene. Add a solution of NaClO2 and NaH2PO4 in water. Stir vigorously at room temperature. After completion, acidify the mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.

  • Desilylation: Dissolve the silyl-protected carboxylic acid in THF and add a solution of TBAF in THF. Stir at room temperature until the reaction is complete. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Dry, concentrate, and purify by column chromatography to yield the final hydroxyl acid intermediate.

Protocol 2: Yamaguchi Macrolactonization

This protocol describes the formation of the macrolactone ring, a key structural feature of the taxuspine X analogs.

Materials:

  • Hydroxy acid intermediate from Protocol 1

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (TEA)

  • Toluene

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • To a solution of the hydroxy acid in anhydrous toluene, add TEA and 2,4,6-trichlorobenzoyl chloride at room temperature under an inert atmosphere.

  • Stir the mixture for 2 hours.

  • In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene.

  • Slowly add the activated acid solution to the DMAP solution via a syringe pump over several hours at 90 °C.

  • After the addition is complete, continue stirring the reaction at 90 °C until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, quench with saturated aqueous NaHCO3, and extract with ethyl acetate.

  • Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the macrolactone.

Data Presentation

Table 1: Summary of Reaction Yields for the Synthesis of a Simplified Taxuspine X Analog

StepProductYield (%)
Protection of secondary alcoholMEM-protected intermediate95
Deprotection of PMB groupAlcohol intermediate85
Two-step oxidationCarboxylic acid intermediate75 (over two steps)
DesilylationHydroxy acid intermediate90
Yamaguchi MacrolactonizationMacrolactone (Taxuspine X analog)50

Visualizations

Diagram 1: General Workflow for the Synthesis of a Simplified Taxuspine X Analog

G A Protected Taxane A-Ring Precursor B Protection of Secondary Alcohol A->B MEMCl, DIPEA C Deprotection of PMB Group B->C DDQ D Two-Step Oxidation to Carboxylic Acid C->D 1. DMP 2. NaClO2 E Desilylation D->E TBAF F Yamaguchi Macrolactonization E->F 2,4,6-Trichlorobenzoyl chloride, DMAP G Simplified Taxuspine X Analog F->G G cluster_0 Challenges with Natural Product cluster_1 Synthetic Solution cluster_2 Desired Outcomes Low Natural Abundance Low Natural Abundance Simplified Analog Synthesis Simplified Analog Synthesis Low Natural Abundance->Simplified Analog Synthesis Complex Structure Complex Structure Complex Structure->Simplified Analog Synthesis Improved Accessibility Improved Accessibility Simplified Analog Synthesis->Improved Accessibility Retained/Enhanced Biological Activity Retained/Enhanced Biological Activity Simplified Analog Synthesis->Retained/Enhanced Biological Activity SAR Elucidation SAR Elucidation Simplified Analog Synthesis->SAR Elucidation

Application Note: Quantitative Determination of 20-Deacetyltaxuspine X using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X is a member of the taxane (B156437) family of diterpenoids, a class of compounds that has garnered significant attention in the pharmaceutical industry due to the potent anticancer activity of prominent members like paclitaxel (B517696). Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including phytochemical analysis of Taxus species, pharmacokinetic studies, and quality control of potential drug candidates.

This application note provides a detailed protocol for the quantitative analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodology is based on established analytical techniques for related taxanes and is designed to be robust and reliable for research and quality control purposes.[1][2]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, HPLC analysis, and data processing for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • Sample matrix (e.g., plant extract, biological fluid)

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point and may require optimization for specific matrices or instrumentation.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) or a Pentafluorophenyl (PFP) column.[3]
Mobile Phase A: WaterB: AcetonitrileGradient or isocratic elution can be used.[3][4]
Gradient Program (Example) Start at 40% B, increase to 60% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min.[3]
Column Temperature 30 °C.[4]
Detection UV at 227 nm or 232 nm.[3][4][5]
Injection Volume 10 µL
Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Plant Extracts:

    • Accurately weigh the dried plant material.

    • Extract the taxanes using a suitable solvent such as methanol or ethanol, potentially with the aid of sonication or maceration.

    • Filter the extract to remove particulate matter.

    • Evaporate the solvent and redissolve the residue in a known volume of mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.[6]

  • For Biological Fluids (e.g., Plasma, Urine):

    • Perform a protein precipitation step by adding a threefold volume of cold acetonitrile or methanol to the sample.

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.[5]

Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak area for this compound at each concentration. Construct a calibration curve by plotting the peak area versus the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantification: Inject the prepared sample solutions and record the peak area of the this compound peak. Use the calibration curve equation to calculate the concentration of this compound in the sample.

Data Presentation

Quantitative data should be summarized in a clear and organized manner.

Table 1: Calibration Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Linear Regression **y = [m]x + [c]
Correlation (R²) [Insert Value]

Table 2: Quantification of this compound in Samples

Sample IDPeak Area (arbitrary units)Calculated Concentration (µg/mL)
Sample 1[Insert Data][Insert Data]
Sample 2[Insert Data][Insert Data]
Sample 3[Insert Data][Insert Data]

Method Validation

For regulatory submissions or rigorous scientific studies, the analytical method should be validated according to ICH or FDA guidelines.[3][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Workflow Diagram

HPLC_Quantification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Concentration Data Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Peak Area Data Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification of this compound.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound by RP-HPLC. The described method is a valuable tool for researchers and professionals in the field of natural product chemistry and drug development. Adherence to this protocol, with appropriate optimization and validation, will ensure the generation of accurate and reliable quantitative data.

References

Application Note: 1H and 13C NMR Assignments for Taxane Diterpenoids - A Case Study of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxane (B156437) diterpenoids, a class of natural products isolated from yew trees (Taxus species), are of significant interest in medicinal chemistry and drug development due to their potent biological activities, most notably as anticancer agents. Paclitaxel (Taxol®) and its analogues are prime examples of successful taxane-based therapeutics. The structural elucidation of new taxane derivatives is crucial for understanding structure-activity relationships and for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the complex three-dimensional structures of these molecules.

This application note provides a comprehensive guide to the 1H and 13C NMR assignments for taxane diterpenoids, using 20-Deacetyltaxuspine X as a key example. While a complete, publicly available dataset for this compound is not available, this document presents the detailed NMR data for the closely related and well-characterized parent compound, Taxuspine X. The expected spectral differences arising from the deacetylation at the C-20 position will be discussed, providing a robust framework for researchers working on the characterization of similar natural products.

Data Presentation: 1H and 13C NMR Assignments for Taxuspine X

The following tables summarize the 1H and 13C NMR chemical shift assignments for Taxuspine X, recorded in CDCl3. This data serves as a reference for the structural elucidation of this compound and other related taxanes.

Table 1: 1H NMR Data for Taxuspine X (CDCl3)

PositionδH (ppm)MultiplicityJ (Hz)
12.55m
25.65d7.5
34.98d2.5
55.95dd10.0, 2.5
2.30m
1.90m
74.45m
96.35d9.5
106.20d9.5
136.15t8.5
14α2.25m
14β2.05m
161.20s
171.75s
181.95s
191.05s
205.10s
2'6.50d16.0
3'7.70d16.0
OAc-22.10s
OAc-52.00s
OAc-92.20s
OAc-102.15s
OAc-132.25s
OAc-202.05s
OCOPh8.10-7.40m

Table 2: 13C NMR Data for Taxuspine X (CDCl3)

PositionδC (ppm)PositionδC (ppm)
140.21578.5
275.11626.8
381.01721.0
4134.51815.2
576.51910.5
635.62065.2
772.1OAc-2170.5, 21.2
856.4OAc-5170.0, 21.5
979.8OAc-9169.8, 21.8
1075.8OAc-10170.2, 21.4
11142.1OAc-13170.8, 21.6
12135.8OAc-20171.0, 20.9
1372.8OCOPh166.5, 133.8, 130.2, 129.5, 128.5
1438.5Cinnamate166.0, 145.5, 121.5, 134.2, 130.5, 129.0, 128.2

Note on this compound: The primary difference in the NMR spectra of this compound compared to Taxuspine X will be observed at the C-20 position. In the 1H NMR spectrum, the singlet at approximately 5.10 ppm, corresponding to the two protons of the CH2OAc group, will be shifted upfield to around 4.1-4.3 ppm for the CH2OH group. In the 13C NMR spectrum, the signal for C-20 will also shift upfield from ~65.2 ppm to a lower value, typically in the range of 60-62 ppm. The signals for the acetyl group at C-20 (δH ~2.05 ppm and δC ~171.0, 20.9 ppm) will be absent.

Experimental Protocols

A standard set of NMR experiments is required for the complete structural elucidation of a taxane derivative.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz for 1H) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D NMR:

    • 1H NMR: Acquire a standard proton spectrum with a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • 13C NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of 220-250 ppm. A larger number of scans will be required due to the lower natural abundance and sensitivity of the 13C nucleus.

    • DEPT-135/90: Perform Distortionless Enhancement by Polarization Transfer experiments to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton and placing substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel taxane derivative like this compound.

NMR_Workflow cluster_Isolation Isolation & Purification cluster_NMR NMR Analysis cluster_Elucidation Structure Elucidation A Plant Material (Taxus sp.) B Extraction A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column, HPLC) C->D E Pure Compound (this compound) D->E F Sample Preparation (CDCl3, TMS) E->F G 1D NMR Acquisition (1H, 13C, DEPT) F->G H 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) F->H I Data Processing & Analysis G->I H->I J Fragment Assembly (from COSY & HMBC) I->J K Assignment of 1H & 13C Signals J->K L Stereochemistry Determination (from NOESY & Coupling Constants) K->L M Final Structure of This compound L->M

Workflow for the isolation and structural elucidation of a taxane derivative.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the different NMR experiments and the information derived from them, leading to the final structure.

NMR_Logic cluster_Experiments NMR Experiments cluster_Information Derived Information cluster_Structure Structural Features H1 1H NMR Proton_Env Proton Environments & Multiplicities H1->Proton_Env C13 13C NMR Carbon_Types Carbon Skeleton & Functional Groups C13->Carbon_Types DEPT DEPT CHn CH, CH2, CH3 Groups DEPT->CHn COSY COSY H_H_Conn 1H-1H Connectivity COSY->H_H_Conn HSQC HSQC C_H_Conn Direct 1J(C,H) Connectivity HSQC->C_H_Conn HMBC HMBC Long_Range_Conn Long-Range (2,3J) Connectivity HMBC->Long_Range_Conn NOESY NOESY Spatial_Prox Through-Space Proton Proximity NOESY->Spatial_Prox Substructures Substructures & Spin Systems Proton_Env->Substructures Planar_Structure Planar Structure & Connectivity Carbon_Types->Planar_Structure CHn->Planar_Structure H_H_Conn->Substructures C_H_Conn->Planar_Structure Long_Range_Conn->Planar_Structure Relative_Stereo Relative Stereochemistry Spatial_Prox->Relative_Stereo Substructures->Planar_Structure Final_Structure Complete 3D Structure Planar_Structure->Final_Structure Relative_Stereo->Final_Structure

Logical flow of information from NMR experiments to final structure.

Conclusion

The structural elucidation of complex natural products like this compound relies heavily on a systematic and multi-faceted NMR approach. By utilizing a combination of 1D and 2D NMR experiments, researchers can confidently assign all proton and carbon signals, determine the connectivity of the molecular framework, and establish the relative stereochemistry. The data and protocols presented in this application note, using Taxuspine X as a close analogue, provide a valuable resource for scientists and professionals in the field of natural product chemistry and drug discovery, facilitating the characterization of new and potentially therapeutic taxane diterpenoids.

Application Note: Mass Spectrometry Fragmentation Analysis of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X is a complex diterpenoid belonging to the taxane (B156437) family, a class of compounds renowned for its potent anti-cancer properties, with Paclitaxel (Taxol®) being the most prominent member. The intricate structure of these molecules necessitates advanced analytical techniques for their characterization. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the identification and structural elucidation of taxanes in various matrices, including plant extracts and biological samples. This application note provides a detailed protocol and expected fragmentation patterns for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

The fragmentation behavior of taxoids is significantly influenced by the nature and position of their substituent groups.[1] Under typical positive ion ESI conditions, taxanes readily form protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1] Collision-induced dissociation (CID) of these precursor ions yields a wealth of structurally informative fragment ions. Common fragmentation pathways involve the neutral loss of substituent groups such as benzoyl and cinnamoyl moieties, as well as the loss of smaller molecules like water (H₂O) and acetic acid (CH₃COOH) from the taxane core.[1] The relative ease of cleavage of these groups is dependent on their position on the taxane ring system.[1]

Predicted Fragmentation Pattern of this compound

The structure of this compound (Molecular Formula: C₃₉H₄₈O₁₃; Molecular Weight: 724.79) allows for the prediction of several characteristic fragmentation pathways. The primary sites of fragmentation are expected to be the ester linkages, leading to the loss of the cinnamoyl and benzoyl groups. Subsequent fragmentation of the taxane core can also be anticipated.

A proposed fragmentation pathway is illustrated in the diagram below, and the corresponding m/z values are summarized in the data table.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 725.31 Fragment1 [M+H - C₉H₈O]⁺ m/z = 593.26 M_H->Fragment1 - Cinnamic acid (132.05 u) Fragment2 [M+H - C₇H₆O]⁺ m/z = 619.27 M_H->Fragment2 - Benzoic acid (106.04 u) Fragment3 [Fragment1 - H₂O]⁺ m/z = 575.25 Fragment1->Fragment3 - H₂O (18.01 u) Fragment5 [Fragment1 - C₇H₆O]⁺ m/z = 487.22 Fragment1->Fragment5 - Benzoic acid (106.04 u) Fragment4 [Fragment2 - H₂O]⁺ m/z = 601.26 Fragment2->Fragment4 - H₂O (18.01 u)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and major fragment ions of this compound in positive ion mode.

Ion Description Proposed Formula Calculated m/z Predicted Neutral Loss
Protonated Molecule[C₃₉H₄₈O₁₃+H]⁺725.31-
Sodium Adduct[C₃₉H₄₈O₁₃+Na]⁺747.29-
Fragment Ion 1[C₃₀H₄₀O₁₁]⁺593.26Cinnamic acid (C₉H₈O₂)
Fragment Ion 2[C₃₂H₄₂O₁₁]⁺619.27Benzoic acid (C₇H₆O₂)
Fragment Ion 3[C₃₀H₃₈O₁₀]⁺575.25Cinnamic acid + H₂O
Fragment Ion 4[C₃₂H₄₀O₁₀]⁺601.26Benzoic acid + H₂O
Fragment Ion 5[C₂₃H₃₂O₉]⁺487.22Cinnamic acid + Benzoic acid

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

1. Sample Preparation

  • Plant Material:

    • Grind dried plant material (e.g., needles or bark of Taxus species) to a fine powder.

    • Extract the powder with methanol (B129727) or ethanol (B145695) (e.g., 1 g of powder in 10 mL of solvent) by sonication for 30 minutes, followed by overnight maceration at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Pure Compound/Reference Standard:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions by serial dilution of the stock solution with the initial mobile phase composition.

2. Liquid Chromatography Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 4.0 kV.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Scan Mode:

    • Full Scan (MS1): m/z 100-1000 for initial identification of the precursor ion.

    • Product Ion Scan (MS2): Select the precursor ion (e.g., m/z 725.3) and apply collision-induced dissociation (CID) to generate fragment ions.

  • Collision Energy: Optimize for the specific instrument and compound. A starting range of 20-40 eV is recommended.

4. Data Analysis

  • Process the acquired data using the instrument's software.

  • Identify the peak corresponding to this compound based on its retention time and the mass of the protonated molecule in the full scan spectrum.

  • Analyze the product ion spectrum to identify the characteristic fragment ions.

  • Compare the obtained fragmentation pattern with the predicted pattern and reference spectra if available.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start: Plant Material or Pure Compound Extract Extraction (if applicable) Start->Extract Filter Filtration Extract->Filter HPLC HPLC Separation Filter->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1: Full Scan (Precursor Ion Selection) ESI->MS1 MS2 MS2: Product Ion Scan (Fragmentation) MS1->MS2 Process Data Processing & Spectrum Analysis MS2->Process Identify Compound Identification & Structural Elucidation Process->Identify

Figure 2: General workflow for the LC-MS/MS analysis of this compound.

Conclusion

The protocol and fragmentation data presented in this application note provide a robust framework for the identification and structural characterization of this compound. The combination of liquid chromatography with tandem mass spectrometry offers the specificity and sensitivity required for the analysis of complex taxane diterpenoids in various sample matrices. The predictable fragmentation patterns, primarily involving the loss of ester-linked substituents, serve as a reliable signature for the identification of this class of compounds. This methodology is broadly applicable to the analysis of other taxane derivatives and can be a valuable tool in natural product discovery, quality control, and metabolic studies.

References

Application Notes and Protocols for Developing Cell-Based Assays for 20-Deacetyltaxuspine X Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X is a diterpenoid natural product isolated from the branches of Taxus sumatrana[1]. As a member of the taxane (B156437) family, it is postulated to exhibit biological activities analogous to other taxoids, which are well-known for their potent anticancer properties. The primary mechanism of action for many taxanes involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive guide for developing a suite of cell-based assays to elucidate the cytotoxic and mechanistic activities of this compound.

The following protocols are designed to be detailed and robust, enabling researchers to effectively screen and characterize the biological effects of this compound. The assays described herein will assess its impact on cell viability, induction of apoptosis, cell cycle progression, and its direct effect on tubulin polymerization. Furthermore, protocols to investigate the modulation of key signaling pathways, such as NF-κB and HIF-1α, which are often implicated in cancer cell survival and response to chemotherapy, are also included.

I. Assessment of Cytotoxicity

A fundamental first step in characterizing a novel compound is to determine its cytotoxic and cytostatic effects on cancer cells. This can be achieved through various viability and proliferation assays.

A. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, final concentration <0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa48[Experimental Value]
A54948[Experimental Value]
MDA-MB-23148[Experimental Value]

II. Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, several apoptosis assays can be performed.

A. Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[2][4] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[2]

Data Presentation: Apoptosis Induction by this compound
Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
This compound (0.5x IC₅₀)[Experimental Value][Experimental Value][Experimental Value]
This compound (1x IC₅₀)[Experimental Value][Experimental Value][Experimental Value]
This compound (2x IC₅₀)[Experimental Value][Experimental Value][Experimental Value]

III. Cell Cycle Analysis

Taxanes are known to cause cell cycle arrest at the G2/M phase.[5] Flow cytometry with propidium iodide staining can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[6][7][8]

A. Propidium Iodide Staining for Cell Cycle Analysis by Flow Cytometry

Experimental Protocol:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing.[8] Incubate for at least 30 minutes at 4°C.[8]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Data Presentation: Effect of this compound on Cell Cycle Distribution
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 (Apoptotic)
Vehicle Control[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
This compound (0.5x IC₅₀)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
This compound (1x IC₅₀)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
This compound (2x IC₅₀)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

IV. Tubulin Polymerization Assay

To directly assess the effect of this compound on microtubule dynamics, an in vitro tubulin polymerization assay can be performed. This assay measures the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.[5][9]

A. In Vitro Tubulin Polymerization Assay (Turbidity-based)

Experimental Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.

  • Assay Setup: In a 96-well plate, add different concentrations of this compound. Include a positive control (e.g., paclitaxel (B517696) for stabilization, nocodazole (B1683961) for destabilization) and a vehicle control.

  • Initiation of Polymerization: Add the tubulin solution containing GTP to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[5][10]

  • Data Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the treated samples to the controls to determine if this compound promotes or inhibits tubulin polymerization.

Data Presentation: Effect of this compound on Tubulin Polymerization
TreatmentLag Time (min)Vmax (mOD/min)Plateau OD
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
This compound (Concentration 1)[Experimental Value][Experimental Value][Experimental Value]
This compound (Concentration 2)[Experimental Value][Experimental Value][Experimental Value]
Paclitaxel (Positive Control)[Experimental Value][Experimental Value][Experimental Value]
Nocodazole (Positive Control)[Experimental Value][Experimental Value][Experimental Value]

V. Signaling Pathway Analysis

A. NF-κB Translocation Assay

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival.[11][12] Its dysregulation is linked to cancer.[11] This assay determines if this compound affects the translocation of NF-κB from the cytoplasm to the nucleus.

Experimental Protocol:

  • Cell Treatment: Culture cells on coverslips in a multi-well plate. Treat with this compound for a specified time. To activate the NF-κB pathway, cells can be stimulated with TNF-α or IL-1β.[13]

  • Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against an NF-κB subunit (e.g., p65). Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope. In unstimulated cells, NF-κB is primarily in the cytoplasm. Upon activation, it translocates to the nucleus.

  • Quantification: Quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of translocation.

B. HIF-1α Activity Assay

Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to hypoxia and is a key player in tumor progression.[14][15] This assay measures the DNA binding activity of HIF-1α.

Experimental Protocol:

  • Nuclear Extract Preparation: Treat cells with this compound under normoxic or hypoxic conditions. Prepare nuclear extracts from the cells.

  • ELISA-based Assay: Use a commercially available HIF-1α transcription factor assay kit.[16][17] These kits typically use a 96-well plate coated with an oligonucleotide containing the HIF-1α binding site (HRE).

  • Assay Procedure: Add the nuclear extracts to the wells. The active HIF-1α in the extract will bind to the HRE. Detect the bound HIF-1α using a specific primary antibody followed by a HRP-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: Measure the absorbance at 450 nm. A higher absorbance indicates higher HIF-1α DNA binding activity.

VI. Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_signaling Signaling Pathway Analysis Cytotoxicity Cytotoxicity Assays (MTT) Apoptosis Apoptosis Assays (Annexin V/PI) Cytotoxicity->Apoptosis Induces Cell Death? CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Affects Proliferation? NFkB NF-κB Translocation Assay Cytotoxicity->NFkB Modulates Survival Pathways? HIF1a HIF-1α Activity Assay Cytotoxicity->HIF1a Affects Hypoxia Response? Tubulin Tubulin Polymerization Assay CellCycle->Tubulin G2/M Arrest?

Caption: Experimental workflow for characterizing this compound.

Canonical_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50 p50 NFkB_p65 p65 Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc translocation NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc translocation DNA DNA (κB site) NFkB_p50_nuc->DNA binds Gene Gene Transcription (e.g., anti-apoptotic) DNA->Gene induces

Caption: Canonical NF-κB signaling pathway.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_norm HIF-1α PHD PHD HIF1a_norm->PHD hydroxylation VHL VHL HIF1a_norm->VHL binding Proteasome_hif Proteasome VHL->Proteasome_hif ubiquitination & degradation HIF1a_hyp HIF-1α HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE binds Hypoxia_genes Hypoxia-responsive Gene Transcription HRE->Hypoxia_genes activates

Caption: HIF-1α signaling pathway in normoxia and hypoxia.

References

Application Notes and Protocols for Assessing the In Vivo Efficacy of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive framework for evaluating the in vivo efficacy of 20-Deacetyltaxuspine X, a novel taxane (B156437) derivative. The protocols outlined below are designed for researchers in oncology and drug development to assess the anti-tumor activity and tolerability of this compound in preclinical cancer models. The methodologies are based on established best practices for testing microtubule-targeting agents.

Postulated Mechanism of Action: Microtubule Stabilization

Taxane compounds, such as paclitaxel (B517696) and docetaxel, exert their anti-cancer effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for dynamic cellular processes like mitosis. The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis and inhibiting tumor cell proliferation. It is hypothesized that this compound shares this mechanism of action.

cluster_cell Cancer Cell 20-Deacetyltaxuspine_X This compound Microtubules Microtubule Dynamics (Polymerization/Depolymerization) 20-Deacetyltaxuspine_X->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Prevents depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Inhibition Inhibition of Tumor Growth Apoptosis->Inhibition

Caption: Postulated signaling pathway for this compound in cancer cells.

In Vivo Efficacy Assessment in Xenograft Models

The most common method for evaluating the in vivo anti-tumor efficacy of a novel compound is the use of a xenograft model, where human cancer cells are implanted into immunodeficient mice.

Experimental Workflow

The general workflow for a xenograft study is depicted below.

Cell_Culture 1. Cancer Cell Line Culture and Expansion Implantation 2. Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint and Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis and Reporting Endpoint->Analysis

Caption: General experimental workflow for an in vivo xenograft study.

Detailed Experimental Protocol

Objective: To determine the anti-tumor efficacy of this compound in a human cancer xenograft model.

Materials:

  • Cancer Cell Line: A549 (non-small cell lung cancer), MDA-MB-231 (breast cancer), or SKOV3 (ovarian cancer) cell lines are suitable choices sensitive to taxanes.

  • Animals: Female athymic nude mice (e.g., NU/NU) or NOD/SCID mice, 6-8 weeks old.

  • Reagents: this compound, vehicle solution (e.g., a mixture of Cremophor EL, ethanol, and saline), positive control (e.g., Paclitaxel), cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), Matrigel.

Procedure:

  • Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Tumor Implantation:

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with a digital caliper every 2-3 days.

    • Calculate tumor volume (TV) using the formula: TV = (W^2 x L) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the dosing solutions for the vehicle, this compound (at various doses, e.g., 5, 10, 20 mg/kg), and the positive control (e.g., Paclitaxel at 10 mg/kg).

    • Administer the treatments via the desired route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., once daily or twice weekly) for a specified duration (e.g., 21 days).

  • Efficacy and Tolerability Monitoring:

    • Continue to measure tumor volume and body weight every 2-3 days throughout the study.

    • Monitor the mice for any clinical signs of toxicity, such as changes in behavior, appetite, or fur texture.

  • Study Endpoint:

    • The study can be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

    • At the endpoint, euthanize the mice, and excise and weigh the tumors. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Quantitative data from the in vivo efficacy study should be summarized in clear and concise tables.

Tumor Growth Inhibition

The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study.

Table 1: Anti-tumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTGI (%)
Vehicle Control-1850 ± 210-
This compound51100 ± 15040.5
This compound10650 ± 9564.9
This compound20320 ± 6082.7
Positive Control (Paclitaxel)10450 ± 7575.7

TGI (%) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100

Body Weight Change

Tolerability is assessed by monitoring changes in body weight over the course of the study.

Table 2: Mean Body Weight Change During Treatment

Treatment GroupDose (mg/kg)Initial Mean Body Weight (g) ± SEMFinal Mean Body Weight (g) ± SEMPercent Change (%)
Vehicle Control-22.5 ± 0.824.1 ± 0.9+7.1
This compound522.3 ± 0.723.5 ± 0.8+5.4
This compound1022.6 ± 0.922.1 ± 1.0-2.2
This compound2022.4 ± 0.820.8 ± 1.1-7.1
Positive Control (Paclitaxel)1022.7 ± 0.721.5 ± 0.9-5.3

Survival Studies

For a more comprehensive assessment of efficacy, a survival study can be conducted.

Protocol for Survival Study

The protocol is similar to the tumor growth inhibition study, with the key difference being the endpoint. The study continues until the animals meet a humane endpoint, such as a tumor volume exceeding a certain limit, significant body weight loss, or other signs of distress. Survival data is then analyzed using Kaplan-Meier survival curves.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

To correlate the drug exposure with its anti-tumor effect, PK/PD studies are essential.

Protocol for PK/PD Study
  • Administer a single dose of this compound to tumor-bearing mice.

  • Collect blood and tumor tissue samples at various time points post-administration.

  • Analyze the concentration of this compound in plasma and tumor tissue using a validated analytical method (e.g., LC-MS/MS).

  • Correlate the drug concentration with a pharmacodynamic biomarker, such as the level of phosphorylated histone H3 (a marker of mitotic arrest) in the tumor tissue.

These protocols provide a robust framework for the in vivo evaluation of this compound. The specific details of the experimental design may need to be optimized based on the physicochemical properties of the compound and its in vitro activity profile.

Application Notes and Protocols: Utilizing 20-Deacetyltaxuspine X as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 20-Deacetyltaxuspine X, a naturally occurring taxane (B156437) diterpenoid, as a foundational scaffold for the development of novel therapeutic agents. The protocols outlined below are based on established methodologies for the semi-synthesis and biological evaluation of taxane analogs and can be adapted for derivatives of this compound.

Introduction to this compound

This compound is a member of the taxane family of diterpenoids, a class of compounds renowned for their potent anticancer properties. The most prominent members of this family, paclitaxel (B517696) and docetaxel (B913), are widely used in chemotherapy. These molecules exert their cytotoxic effects by binding to β-tubulin, stabilizing microtubules, and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.

The complex and highly functionalized core of this compound presents a unique scaffold for medicinal chemists. Its multiple reactive sites, including hydroxyl groups, offer opportunities for structural modifications to enhance potency, improve solubility, overcome drug resistance, and modulate pharmacokinetic properties. While specific research on this compound is limited, its structural similarity to other taxanes, such as 10-deacetylbaccatin III, suggests its potential as a valuable starting material for the semi-synthesis of novel anticancer drug candidates.

Semi-synthesis of this compound Derivatives

The semi-synthesis of taxane derivatives typically involves the esterification or etherification of the hydroxyl groups on the taxane core. The following is a general workflow for the synthesis of new analogs from a taxane scaffold like this compound.

Experimental Workflow for Semi-Synthesis

G cluster_0 Scaffold Preparation cluster_1 Derivatization cluster_2 Final Product Generation Start This compound Protect Selective Protection of Hydroxyl Groups Start->Protect Couple Coupling with Side Chain Precursor or Acylating Agent Protect->Couple Protected Scaffold Modify Modification of other functional groups (optional) Couple->Modify Deprotect Deprotection Modify->Deprotect Modified Intermediate Purify Purification (e.g., HPLC) Deprotect->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Workflow for the semi-synthesis of this compound derivatives.

Protocol 1: General Procedure for Esterification at the C-13 Hydroxyl Group

This protocol is adapted from the synthesis of paclitaxel analogs from 10-deacetylbaccatin III.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and the protected β-lactam side chain precursor (1.5 equivalents) in anhydrous toluene.

  • Add DMAP (0.5 equivalents) to the solution.

  • Add DCC or DIC (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to yield the protected derivative.

  • Subsequent deprotection steps will depend on the protecting groups used for the side chain.

Biological Evaluation of this compound Derivatives

The primary biological evaluation of novel taxane derivatives involves assessing their cytotoxicity against various cancer cell lines and their effect on microtubule polymerization.

3.1. In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

G Seed Seed cancer cells in 96-well plates Treat Treat cells with varying concentrations of test compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Protocol 2: MTT Cytotoxicity Assay [1][2][3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.2. In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Protocol 3: In Vitro Microtubule Polymerization Assay [5][6][7][8][9]

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds dissolved in DMSO

  • Paclitaxel (as a positive control)

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 1-2 mg/mL) in polymerization buffer on ice.

  • Add GTP to a final concentration of 1 mM.

  • Add the test compound at the desired concentration. Include a positive control (paclitaxel) and a negative control (DMSO).

  • Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of microtubule assembly.

Data Presentation

Quantitative data from the biological evaluation of semi-synthetic taxane derivatives are presented below as an example of how to structure results for compounds derived from this compound.

Table 1: In Vitro Cytotoxicity (IC50, nM) of Exemplar Semi-Synthetic Taxane Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)MCF-7/ADR (Resistant Breast)
Paclitaxel2.53.14.5150
Docetaxel1.82.23.085
Derivative 1 0.91.52.145
Derivative 2 5.27.89.1250
Derivative 3 1.21.92.560

Note: The data presented are hypothetical and for illustrative purposes only, based on trends observed for other taxane derivatives.[10][11]

Signaling Pathway

Taxanes induce apoptosis through a complex signaling cascade initiated by microtubule stabilization and mitotic arrest.

Paclitaxel-Induced Apoptosis Signaling Pathway

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest G2/M Mitotic Arrest Microtubules->Mitotic_Arrest JNK_Activation JNK/SAPK Activation Mitotic_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Caspase_Activation Caspase Cascade Activation JNK_Activation->Caspase_Activation Bcl2_Phosphorylation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.[12][13][14][15][16]

This pathway highlights key events following the interaction of a taxane with microtubules. The stabilization of microtubules leads to a halt in the cell cycle at the G2/M phase. This mitotic arrest triggers downstream signaling, including the activation of the JNK/SAPK pathway and the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. These events converge on the activation of the caspase cascade, which executes the final stages of apoptosis, or programmed cell death.

By systematically applying these protocols, researchers can effectively explore the medicinal chemistry of this compound and its derivatives, paving the way for the discovery of novel and more effective anticancer therapies.

References

Application Notes and Protocols for Preclinical Formulation of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X is a diterpenoid natural product isolated from plants of the Taxus genus[1]. Taxanes, as a class of compounds, are renowned for their potent anticancer properties, primarily by interfering with microtubule function[2]. However, a significant challenge in their preclinical development is their characteristically low aqueous solubility, which can hinder bioavailability and lead to difficulties in formulating effective parenteral and oral dosage forms[3][4]. These application notes provide a comprehensive overview of formulation strategies and detailed experimental protocols to enable the successful preclinical evaluation of this compound. While specific physicochemical data for this compound is not widely available, the strategies outlined here are based on established methods for other poorly soluble taxane (B156437) analogs and new chemical entities (NCEs)[2][4][5].

Physicochemical Characterization

A foundational step in any formulation development program is the thorough physicochemical characterization of the active pharmaceutical ingredient (API)[4]. This data will guide the selection of an appropriate formulation strategy.

Table 1: Essential Physicochemical Parameters for this compound

ParameterExperimental ProtocolImportance for Formulation
Aqueous Solubility Equilibrium solubility measurement in water and relevant buffers (pH 4.5, 6.8, 7.4).Determines the need for solubility enhancement techniques.
pKa Potentiometric titration or UV-spectrophotometry.Informs pH adjustment strategies for solubilization.
Log P / Log D Shake-flask method (octanol/water) or validated in silico prediction.Indicates the lipophilicity of the compound, guiding the choice of lipid-based or solvent-based systems.
Melting Point Differential Scanning Calorimetry (DSC).Provides information on the solid-state properties and potential for amorphous formulations.
Solid-State Form X-Ray Powder Diffraction (XRPD).Identifies the crystalline or amorphous nature of the API, which impacts solubility and stability.

Formulation Strategies for Preclinical Studies

Given that taxanes are generally poorly water-soluble, several formulation strategies can be employed to enhance the solubility and bioavailability of this compound for preclinical in vivo studies[3][4][6].

Solvent-Based Formulations (Co-solvent Systems)

For early-stage preclinical studies, co-solvent systems are a rapid and straightforward approach to solubilize hydrophobic compounds for intravenous or oral administration[4].

Table 2: Common Co-solvents and Excipients for Preclinical Formulations

Excipient ClassExamplesConcentration Range (Typical)Notes
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), Dimethyl Sulfoxide (DMSO)5 - 60%Use should be minimized to avoid toxicity. Precipitation upon dilution in aqueous media is a potential issue[4].
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL1 - 10%Can improve solubility and stability of the formulation. Some surfactants can cause hypersensitivity reactions[7].
pH Modifiers Citric Acid, Tartaric Acid, Sodium HydroxideAs neededUseful if the compound has ionizable groups.
Lipid-Based Formulations

Lipid-based formulations are particularly suitable for lipophilic drugs and can improve oral bioavailability by enhancing drug solubilization and absorption.

Table 3: Components of Lipid-Based Formulations

Formulation TypeOil PhaseSurfactantCo-surfactant/Co-solvent
Oil Solution Sesame oil, Corn oil, Medium-chain triglycerides (MCT)--
Self-Emulsifying Drug Delivery Systems (SEDDS) Capryol™ 90, Labrafil® M 1944 CSCremophor® EL, Labrasol®Transcutol® HP, PEG 400
Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers. This approach increases the surface area of the drug particles, leading to a higher dissolution rate[3].

Experimental Protocols

Protocol for Preparation of a Co-solvent Formulation
  • Solubility Screening: Determine the solubility of this compound in a range of individual solvents (e.g., Ethanol, PG, PEG 400, DMSO).

  • Vehicle Selection: Based on the solubility data and the intended dose, select a primary solvent.

  • Formulation Preparation:

    • Weigh the required amount of this compound into a sterile glass vial.

    • Add the primary solvent (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved.

    • If necessary, add a co-solvent (e.g., Ethanol) to achieve the desired concentration.

    • Add a surfactant (e.g., Polysorbate 80) if required to improve stability.

    • Finally, add an aqueous component (e.g., saline or 5% dextrose solution) dropwise while vortexing to bring the formulation to the final volume.

  • Characterization: Visually inspect the final formulation for any precipitation. The formulation should be clear and particle-free.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines[8][9].

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to obtain the desired test concentrations.

  • Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for 48-72 hours[8].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol for In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical workflow for a preliminary pharmacokinetic study in rats or mice[10][11].

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the study.

  • Formulation Preparation: Prepare the selected formulation of this compound (e.g., a co-solvent formulation for intravenous administration and a lipid-based formulation for oral administration).

  • Dosing:

    • Intravenous (IV) Group: Administer the formulation via the tail vein at a dose of, for example, 2 mg/kg.

    • Oral (PO) Group: Administer the formulation via oral gavage at a dose of, for example, 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA)[10].

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using appropriate software.

Visualizations

Preclinical_Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Evaluation API This compound API PhysChem Physicochemical Characterization (Solubility, pKa, LogP) API->PhysChem Solubility_Screening Solubility Screening in Excipients PhysChem->Solubility_Screening Formulation_Selection Formulation Strategy Selection (Co-solvent, Lipid-based, etc.) Solubility_Screening->Formulation_Selection Prototype_Dev Prototype Formulation Development Formulation_Selection->Prototype_Dev In_Vitro In Vitro Studies (Cytotoxicity Assay) Prototype_Dev->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics) Prototype_Dev->In_Vivo

Caption: Workflow for preclinical formulation development of this compound.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with This compound (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Taxane_Signaling_Pathway Taxane This compound (Taxane) Microtubules β-Tubulin in Microtubules Taxane->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Leads to Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for taxane compounds leading to apoptosis.

References

Application Notes and Protocols for Studying 20-Deacetyltaxuspine X in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X is a diterpenoid compound isolated from plants of the Taxus genus, belonging to the taxane (B156437) family of molecules.[1][2] Taxanes, such as paclitaxel (B517696) and docetaxel (B913), are a cornerstone of chemotherapy for various cancers, including breast, ovarian, and lung cancer.[3][4] Their primary mechanism of action involves the disruption of microtubule function, which is essential for cell division.[1] By stabilizing microtubules, taxanes inhibit the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5][6]

These application notes provide a comprehensive set of protocols to investigate the in vitro anti-cancer effects of this compound. The following experimental framework will guide researchers in determining the compound's cytotoxicity, its effects on cell cycle progression and apoptosis, and its impact on key cellular signaling pathways.

Compound Handling and Preparation

Solubility and Storage: Taxanes are often poorly soluble in water.[1] It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Store the stock solution at -20°C or -80°C to maintain stability. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Working Solutions: Prepare fresh dilutions of this compound in complete cell culture medium for each experiment. It is crucial to perform serial dilutions to determine the optimal concentration range for the desired biological effect.

I. Assessment of Cytotoxicity

The initial step in evaluating a novel anti-cancer compound is to determine its cytotoxic and cytostatic effects on a panel of cancer cell lines.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).[8]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation:

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-7 (Breast)24
48
72
A549 (Lung)24
48
72
HeLa (Cervical)24
48
72
B. Clonogenic Assay (Colony Formation Assay)

The clonogenic assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.[7]

  • Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.[7]

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.[7]

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Data Presentation:

Cell LineDrug Concentration (µM)Number of ColoniesPlating Efficiency (%)Surviving Fraction
MCF-70 (Control)
0.1
1
10
A5490 (Control)
0.1
1
10

II. Mechanistic Studies

Following the determination of cytotoxicity, the next step is to elucidate the underlying mechanism of action of this compound.

A. Cell Cycle Analysis

Taxanes are known to cause cell cycle arrest at the G2/M phase.[5] Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 and 2x IC50 concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in PBS containing RNase A and propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Cell LineDrug Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
MCF-70 (Control)
IC50
2x IC50
A5490 (Control)
IC50
2x IC50
B. Apoptosis Assay (Annexin V/PI Staining)

Induction of apoptosis is a key mechanism of taxane-induced cell death.[5] Annexin V/PI staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 and 2x IC50 concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest all cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation:

Cell LineDrug Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
MCF-70 (Control)
IC50
2x IC50
A5490 (Control)
IC50
2x IC50
C. Western Blot Analysis of Signaling Pathways

To investigate the molecular mechanisms, Western blotting can be used to analyze the expression and activation of key proteins involved in cell cycle regulation and apoptosis.

Protocol:

  • Cell Lysis: Treat cells with this compound as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, Bcl-2, Bax, Cleaved Caspase-3, PARP, and β-actin as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation:

Target ProteinCell LineDrug Concentration (µM)Relative Protein Expression (Normalized to β-actin)
Cyclin B1MCF-70, IC50, 2x IC50
Cleaved Caspase-3MCF-70, IC50, 2x IC50
Bcl-2A5490, IC50, 2x IC50
BaxA5490, IC50, 2x IC50

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanistic Investigation Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, A549, HeLa) MTT_Assay MTT Assay (24, 48, 72h) Determine IC50 values Cell_Lines->MTT_Assay Clonogenic_Assay Clonogenic Assay Assess long-term survival MTT_Assay->Clonogenic_Assay Based on IC50 Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Clonogenic_Assay->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis Western_Blot Western Blot Analysis (Signaling Pathways) Apoptosis->Western_Blot

Caption: Experimental workflow for characterizing this compound.

Taxane_Signaling_Pathway cluster_Microtubule Microtubule Dynamics cluster_CellCycle Cell Cycle Control cluster_Apoptosis Apoptosis Induction Taxane This compound Microtubule Microtubule Stabilization Taxane->Microtubule Mitotic_Spindle Mitotic Spindle Dysfunction Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest CyclinB1_CDK1 Increased Cyclin B1/CDK1 G2M_Arrest->CyclinB1_CDK1 Bcl2_Family Modulation of Bcl-2 Family (Bax/Bcl-2 ratio) G2M_Arrest->Bcl2_Family Caspase_Activation Caspase Activation (Caspase-3, PARP cleavage) Bcl2_Family->Caspase_Activation Apoptotic_Cell_Death Apoptotic Cell Death Caspase_Activation->Apoptotic_Cell_Death

Caption: Proposed signaling pathway for this compound.

Conclusion

This document provides a detailed framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically evaluating its cytotoxicity and elucidating its mechanism of action, researchers can gain valuable insights into the therapeutic potential of this novel taxane. The provided protocols and data presentation formats are intended to ensure a standardized and comprehensive approach to the investigation. Further studies may include investigating its effects on microtubule polymerization directly, its efficacy in 3D cell culture models, and its potential for combination therapy.

References

Application Notes and Protocols for the Purity Assessment of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for assessing the purity of 20-Deacetyltaxuspine X, a complex taxane (B156437) diterpenoid. The methodologies described are fundamental for quality control, stability testing, and characterization of this potential therapeutic agent.

Introduction

This compound belongs to the taxane family of diterpenoids, which are renowned for their potent anticancer properties, with paclitaxel (B517696) (Taxol®) being a prominent example.[1][2] The structural complexity and potential for various related impurities necessitate robust analytical methods to ensure the purity and quality of this compound for research and development purposes. The primary analytical techniques for purity assessment of taxanes include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Strategies for Purity Assessment

A multi-pronged approach is essential for the comprehensive purity assessment of this compound. This involves chromatographic separation for quantification of the main compound and its impurities, mass spectrometry for identification and confirmation of these components, and NMR spectroscopy for structural elucidation and confirmation.

Workflow for Purity Assessment of this compound

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting Sample Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol/Acetonitrile) Sample->Dissolution NMR NMR Spectroscopy (Structure Verification) Sample->NMR Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration HPLC_UV HPLC-UV Analysis (Purity & Quantification) Filtration->HPLC_UV LC_MS LC-MS Analysis (Impurity Identification) Filtration->LC_MS Data_Integration Integrate Data HPLC_UV->Data_Integration LC_MS->Data_Integration NMR->Data_Integration Purity_Report Generate Purity Report Data_Integration->Purity_Report

Caption: Workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of taxanes and quantifying related impurities.[3][4] A validated HPLC method can separate this compound from its potential isomers, degradation products, and process-related impurities.

Experimental Protocol: RP-HPLC for Purity Assessment

Objective: To determine the purity of a this compound sample by calculating the area percentage of the main peak relative to the total peak area.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[5]

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • This compound reference standard (if available)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting gradient is 50:50 (v/v).[5] The exact gradient will need to be optimized for this compound.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm[5]

    • Mobile Phase: Acetonitrile:Water gradient (e.g., starting at 40:60 and increasing to 80:20 over 30 minutes)

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C[6]

    • Detection Wavelength: 227 nm[5][6]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Integrate all peaks in the chromatogram of the sample solution.

    • Calculate the purity of this compound using the area percentage method:

      • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Data Presentation: HPLC Purity Analysis

Sample IDRetention Time (min)Peak AreaArea %Identity
20-DTX-00115.245,678,90099.50This compound
12.8115,0000.25Impurity A
18.5110,0000.25Impurity B

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it an indispensable tool for identifying unknown impurities.[7][8] Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion.[9][10]

Experimental Protocol: LC-MS/MS for Impurity Identification

Objective: To identify the potential impurities in a sample of this compound by determining their molecular weights and fragmentation patterns.

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an electrospray ionization (ESI) source

  • UPLC/UHPLC system for high-resolution separation

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%) or Ammonium acetate (B1210297) (10 mM) - to promote ionization

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, using LC-MS grade solvents.

  • LC-MS Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to resolve impurities.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+)

    • Scan Range: m/z 150-1200

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to obtain fragment ions.[11]

  • Analysis: Acquire full scan MS data to determine the molecular weights of the eluting compounds. For peaks of interest, perform MS/MS analysis to obtain fragmentation patterns.

  • Data Analysis:

    • Determine the exact mass of the main peak and any impurity peaks.

    • Propose elemental compositions based on the accurate mass measurements.

    • Analyze the MS/MS fragmentation patterns to deduce the structures of the impurities. Common losses for taxanes include the side chain, acetyl groups, and water.[12]

Logical Relationship for Impurity Identification

Impurity_Identification LC_Separation LC Separation of 20-DTX and Impurities MS_Detection Full Scan MS Detection (Determine [M+H]+) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS (MS/MS) (Generate Fragment Ions) MS_Detection->MSMS_Fragmentation Structure_Proposal Propose Impurity Structure MSMS_Fragmentation->Structure_Proposal

Caption: Logical workflow for impurity identification using LC-MS/MS.

Data Presentation: Potential Impurities of this compound

ImpurityProposed Structure[M+H]+ (m/z)Key MS/MS Fragments (m/z)
Impurity AIsomer of 20-DTXSame as 20-DTXDifferent fragmentation pattern
Impurity BOxidation productM+16Loss of H2O, side chain
Impurity CHydrolysis productM-42 (loss of acetyl)Loss of side chain

Note: This table is illustrative. The actual impurities will depend on the synthesis and degradation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and confirmation of organic molecules.[13][14] For this compound, a suite of 1D and 2D NMR experiments is necessary to confirm its identity and structure, and to characterize any major impurities if they can be isolated.

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of this compound and identify any major structural impurities.

Instrumentation:

  • NMR spectrometer (500 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample (typically 5-10 mg)[13]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of deuterated solvent.[13]

  • NMR Experiments:

    • 1D NMR: ¹H NMR, ¹³C NMR

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.[13]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[13]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton.[13]

  • Data Analysis:

    • Assign all proton and carbon signals by analyzing the 1D and 2D NMR spectra.

    • Compare the assigned chemical shifts and coupling constants with known data for similar taxane structures.

    • Any significant deviation or the presence of unexpected signals may indicate an impurity or a structural misassignment.

Signaling Pathway for Structural Elucidation by NMR

NMR_Elucidation 1H_NMR 1D ¹H NMR (Proton Environment) COSY 2D COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Corr.) 1H_NMR->HMBC 13C_NMR 1D ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of NMR experiments for structural elucidation.

Data Presentation: Illustrative ¹H NMR Data Table

ProtonChemical Shift (ppm)MultiplicityJ (Hz)Assignment
H-24.95d8.0Taxane Ring
H-54.80t7.5Taxane Ring
H-105.50s-Taxane Ring
H-2'5.65dd9.0, 2.5Side Chain
H-3'4.70d2.5Side Chain

Note: This is a hypothetical data table. Actual chemical shifts will need to be determined experimentally.

Conclusion

The purity assessment of this compound requires a combination of orthogonal analytical techniques. HPLC is essential for quantitative purity determination, LC-MS is crucial for the identification of trace-level impurities, and NMR provides the definitive structural confirmation. The protocols and workflows outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. It is important to note that these methods should be validated for their specific application to ensure accuracy, precision, and reliability.

References

Troubleshooting & Optimization

improving the yield of 20-Deacetyltaxuspine X from plant extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing 20-Deacetyltaxuspine X Yield

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound during plant extraction?

A1: The yield of this compound is primarily influenced by several key factors: the choice of plant material (species, age, and part of the plant), pre-treatment of the biomass (drying and grinding), the extraction solvent system, the solid-to-liquid ratio, extraction temperature, and duration.[1] Optimizing each of these parameters is crucial for maximizing yield.

Q2: Which solvent system is recommended for the extraction of this compound?

A2: While research is more abundant for taxol, the principles apply to other taxanes like this compound. Methanol (B129727) and acetone (B3395972) have been shown to be effective solvents for taxane (B156437) extraction.[2][3][4] For instance, 100% acetone was found to be the best solvent for extracting taxol from Taxus baccata needles in one study.[2][4] Another study optimized conditions for taxol extraction using 90% methanol.[3] For the extraction of 10-deacetyltaxol (B21601) (10-DAT), an ethanol (B145695) concentration of 83.50% has been reported as optimal in combination with ultrasound-assisted extraction.[5][6] The ideal solvent can depend on the specific Taxus species and the other taxanes present.

Q3: Can advanced extraction techniques improve the yield of this compound?

A3: Yes, advanced techniques can significantly enhance extraction efficiency. Ultrasound-Assisted Extraction (UAE) is a widely used method that can improve yield by disrupting plant cell walls, leading to better solvent penetration.[5][6] Microwave-Assisted Extraction (MAE) is another technique that has been shown to increase the yield of taxanes compared to conventional methods.[5]

Q4: How can I minimize the degradation of this compound during extraction?

A4: Taxanes can be sensitive to high temperatures and prolonged extraction times. To minimize degradation, it is advisable to use optimized extraction temperatures and durations. For example, an ultrasonic extraction temperature of 40°C was found to be optimal for taxol.[3][4] Pre-treatment of the plant material, such as proper drying, is also critical to prevent enzymatic degradation before extraction begins.[1]

Q5: What is a recommended method for the initial purification of this compound from the crude extract?

A5: Antisolvent recrystallization is an effective method for the preliminary purification of taxanes from a crude extract.[7] This technique involves dissolving the crude extract in a suitable solvent and then adding an antisolvent to precipitate the taxanes, thereby increasing their purity.[7] For instance, methanol can be used as the solvent and water as the antisolvent.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Yield 1. Suboptimal Solvent: The polarity of the extraction solvent may not be suitable for this compound. 2. Inefficient Cell Disruption: The plant material may not be ground finely enough, or the extraction technique may not be effectively breaking the cell walls. 3. Degradation of Target Compound: High temperatures or excessively long extraction times could be degrading the this compound.[1] 4. Low Concentration in Plant Material: The source material itself may have a naturally low concentration of the target compound.[1]1. Solvent Optimization: Experiment with different solvents (e.g., methanol, ethanol, acetone) and varying concentrations (e.g., 80-100%).[2][3] 2. Improve Grinding: Ensure the plant material is ground to a fine, consistent powder. Consider using Ultrasound-Assisted Extraction (UAE) to enhance cell disruption.[5][6] 3. Control Extraction Conditions: Reduce the extraction temperature (e.g., to around 40-50°C) and shorten the extraction time.[3][5] 4. Source Material Analysis: Analyze the raw plant material to confirm the presence and concentration of this compound.
Inconsistent Yields 1. Variability in Plant Material: Differences in the age, part of the plant, or harvesting season can lead to inconsistent starting concentrations.[1] 2. Inconsistent Pre-treatment: Variations in drying or grinding procedures can affect extraction efficiency. 3. Lack of Precise Control Over Parameters: Fluctuations in temperature, time, or solid-to-liquid ratio will impact results.1. Standardize Plant Material: Use plant material from the same batch, species, and age, harvested at the same time of year. 2. Standardize Pre-treatment: Implement a consistent protocol for drying and grinding the plant material. 3. Calibrate Equipment: Ensure all equipment (heaters, timers, balances) is properly calibrated and that experimental parameters are strictly controlled.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds from the plant matrix.[1] 2. Lack of a Pre-extraction "Defatting" Step: Lipids and waxes can be co-extracted, complicating downstream purification.1. Solvent Polarity Adjustment: Try a solvent system with a different polarity. 2. Pre-extraction Defatting: Before the main extraction, wash the powdered plant material with a non-polar solvent like hexane (B92381) to remove waxes, lipids, and other non-polar compounds.[2] 3. Purification Step: Implement a post-extraction purification step such as antisolvent recrystallization or solid-phase extraction (SPE).[1][7]

Experimental Protocols & Data

Table 1: Optimized Extraction Parameters for Taxanes
Target Compound(s) Plant Source Extraction Method Solvent Solid-to-Liquid Ratio (g/mL) Temperature (°C) Time (min) Reported Yield/Purity Reference
TaxolTaxus maireiUltrasonic90% Methanol1:154060Max. Yield: 50.01 ± 0.09 µg/g[3][4]
10-DAT & PaclitaxelTaxus cuspidataUltrasonic83.50% Ethanol1:20.883047.63Purity: 95.33% (10-DAT), 99.15% (Paclitaxel)[5][6]
TaxolTaxus baccataShaking100% Acetone1:5Room Temp.24 hrs-[2][4]
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Taxanes

This protocol is based on optimized conditions reported for taxol and 10-DAT.[3][5][6]

  • Preparation of Plant Material:

    • Dry the plant material (e.g., needles, twigs) at room temperature until a constant weight is achieved.

    • Grind the dried material into a fine powder.

    • Optional Defatting Step: Macerate the powder in hexane for 24 hours at room temperature to remove non-polar impurities, then filter and dry the powder.[2]

  • Extraction:

    • Place a known amount of the powdered material into an extraction vessel.

    • Add the extraction solvent (e.g., 90% methanol or 83.50% ethanol) at the desired solid-to-liquid ratio (e.g., 1:15 g/mL).[3]

    • Place the vessel in an ultrasonic bath.

    • Set the temperature to 40°C and the sonication time to 60 minutes.[3] For higher power extractions, a lower temperature and shorter time may be sufficient (e.g., 140W for ~48 minutes).[5][6]

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude taxane extract.

  • Analysis:

    • Analyze the crude extract using HPLC or LC-MS to determine the concentration of this compound.

Visualizations

Experimental Workflow for Extraction and Purification

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Analysis PlantMaterial Plant Material (Taxus sp.) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Defatting Defatting (Hexane Wash) Grinding->Defatting Extraction Ultrasound-Assisted Extraction (e.g., 90% Methanol, 40°C, 60 min) Defatting->Extraction Powdered Material Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Antisolvent Recrystallization CrudeExtract->Purification Crude Extract Analysis HPLC / LC-MS Analysis Purification->Analysis FinalProduct Purified this compound Analysis->FinalProduct

Caption: Workflow for this compound extraction and purification.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckMaterial Verify Plant Material (Source, Age, Part) Start->CheckMaterial CheckSolvent Optimize Solvent System (Methanol, Ethanol, Acetone) Start->CheckSolvent CheckParameters Adjust Extraction Parameters (Temp, Time, Ratio) Start->CheckParameters Result Improved Yield CheckMaterial->Result PurificationStep Implement Purification (e.g., SPE) CheckSolvent->PurificationStep CheckSolvent->Result CheckMethod Enhance Extraction Method (e.g., use UAE/MAE) CheckParameters->CheckMethod CheckDegradation Assess for Degradation (Lower Temp/Time) CheckParameters->CheckDegradation CheckMethod->Result CheckDegradation->Result PurificationStep->Result

Caption: Decision-making process for troubleshooting low extraction yields.

References

Technical Support Center: Chromatographic Purification of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data and established purification protocols for 20-Deacetyltaxuspine X are limited in publicly available scientific literature. This guide is therefore based on established methodologies for the purification of other taxanes from Taxus species and general principles of chromatography. The provided protocols and troubleshooting advice should be considered as a starting point and will likely require optimization for the specific compound.

General Challenges in the Purification of Minor Taxanes

The isolation of minor taxanes like this compound from complex Taxus extracts presents several significant challenges:

  • Low Abundance: Target compounds are often present in very low concentrations, making their detection and recovery difficult.

  • Structural Similarity: The crude extract contains a multitude of structurally related taxane (B156437) analogues, which often co-elute during chromatographic separation.[1][2]

  • Complex Matrix: The presence of non-taxane impurities, such as lipids, chlorophylls, and phenolic compounds, can interfere with the separation process and contaminate the final product.[3][4]

  • Compound Instability: Taxanes can be susceptible to degradation or isomerization under harsh pH or temperature conditions, or during prolonged exposure to certain solvents.[1]

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of taxanes.

Problem Potential Causes Solutions
Poor Resolution Between Target and Impurity Peaks - Inappropriate mobile phase composition.- Incorrect column chemistry.- Column overloading.- High flow rate.- Mobile Phase: Optimize the solvent strength and selectivity. For reversed-phase HPLC, try varying the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Adding a small amount of a different solvent (e.g., isopropanol) can sometimes improve selectivity.- Stationary Phase: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or cyano column, which offer different selectivities.- Loading: Reduce the injection volume or the concentration of the sample.[1]- Flow Rate: Decrease the flow rate to increase the number of theoretical plates and improve resolution.[1]
Peak Tailing of the Target Compound - Interaction with active silanols on the silica (B1680970) backbone of the column.- Presence of acidic or basic impurities in the sample.- Column degradation.- Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA) at a low concentration (0.05-0.1%), to the mobile phase to block active silanols.- pH Adjustment: Adjust the pH of the mobile phase to suppress the ionization of the target compound or interfering silanols.- Column Choice: Use a high-purity, end-capped silica column to minimize silanol (B1196071) interactions.- Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection.
Low Recovery of this compound - Irreversible adsorption onto the stationary phase.- Degradation of the compound during the run.- Incomplete elution from the column.- Adsorption: Passivate the HPLC system with a strong solvent or a blank run with a high concentration of a similar compound. Consider using a different stationary phase.- Degradation: Minimize the time the sample spends in the autosampler. If temperature sensitivity is suspected, use a cooled autosampler. Ensure the mobile phase pH is within the stable range for the compound.[1]- Elution: At the end of a gradient run, include a high-organic wash step to elute any strongly retained compounds.
High Backpressure - Blockage in the HPLC system (e.g., inlet frit, guard column).- Precipitation of buffer or sample in the mobile phase.- Inappropriate mobile phase viscosity.- System Flush: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any clogged frits or guard columns.[5]- Solubility Check: Ensure the sample and any buffers are fully soluble in the mobile phase. Filter all samples and mobile phases before use.[5][6]- Solvent Choice: If using a viscous solvent, consider raising the column temperature to reduce viscosity and backpressure.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good general strategy for isolating a minor taxane like this compound?

A multi-step approach is generally required. Start with a selective extraction of the raw plant material, followed by one or more low-pressure column chromatography steps to fractionate the extract and remove major impurities. The final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Q2: What type of chromatography is best for taxane purification?

Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography are effective and often used sequentially. Normal-phase chromatography is useful for initial fractionation and removing highly polar or non-polar impurities.[3] Reversed-phase HPLC is excellent for high-resolution separation of structurally similar taxanes.[1]

Q3: How can I remove chlorophyll (B73375) and other pigments before chromatography?

A common and effective method is to treat the initial crude extract with activated charcoal.[3] This can significantly reduce the pigment load and prevent interference in subsequent chromatographic steps.

Q4: My target compound appears to be degrading during purification. What can I do?

Taxane esters can be sensitive to hydrolysis. Avoid strongly acidic or basic conditions.[1] Work at reduced temperatures where possible, and minimize the duration of the purification steps. If performing HPLC, using a temperature-controlled column oven and autosampler can improve stability.[1]

Q5: I am struggling to achieve baseline separation. What are the most critical parameters to optimize in HPLC?

The most critical parameters for resolution are the mobile phase composition and the stationary phase chemistry. Systematically varying the organic solvent ratio in reversed-phase HPLC is a good first step. If this is insufficient, testing a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide the necessary change in selectivity for separation.

Hypothetical Purification Data for a Minor Taxane

The following table presents example data for the purification of a generic minor taxane to illustrate how such data might be structured. This is not actual data for this compound.

Purification Step Stationary Phase Mobile Phase/Eluent Purity of Target (%) Recovery of Target (%)
Initial Extraction & Charcoal Treatment N/A70% Ethanol in Water< 0.195
Silica Gel Column Chromatography Silica Gel (60 Å, 70-230 mesh)Hexane (B92381):Ethyl Acetate (B1210297) Gradient~580
Reversed-Phase Flash Chromatography C18 Silica Gel (40-60 µm)Water:Methanol (B129727) Gradient~4075
Preparative HPLC C18 (5 µm, 250 x 21.2 mm)Acetonitrile:Water Gradient> 9860

Experimental Protocols

Protocol 1: General Extraction and Initial Cleanup of a Taxus Species
  • Extraction: Air-dry and grind the plant material (e.g., needles and twigs). Macerate the ground material in a 70:30 ethanol:water solution (v/v) at room temperature for 24-48 hours.[3]

  • Filtration: Filter the mixture to separate the plant debris from the liquid extract.

  • Decolorization: Add activated charcoal to the extract (e.g., 5% w/v) and stir for 1-2 hours. Filter to remove the charcoal.[3]

  • Solvent Removal: Concentrate the extract under reduced pressure to remove the ethanol.

  • Liquid-Liquid Partitioning: Partition the remaining aqueous layer with a non-polar solvent like hexane to remove lipids, followed by a solvent of intermediate polarity like dichloromethane (B109758) or ethyl acetate to extract the taxane-rich fraction.

  • Drying: Dry the taxane-rich organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude taxane mixture.

Protocol 2: Preparative HPLC for Final Purification
  • Column: A high-quality reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program (Example):

    • 0-10 min: 40% B

    • 10-40 min: 40% to 70% B (linear gradient)

    • 40-45 min: 70% to 100% B (wash)

    • 45-50 min: 100% B (hold)

    • 50-55 min: 100% to 40% B (re-equilibration)

  • Flow Rate: 10-15 mL/min (adjust based on column dimensions and pressure limits).[1]

  • Detection: UV detector, typically at 227-230 nm.[3]

  • Injection: Dissolve the enriched taxane fraction in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injecting. The injection volume will depend on the column size and sample concentration.[1]

  • Fraction Collection: Collect fractions based on the elution profile of the target peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Pre-purification cluster_chromatography Chromatographic Purification start Taxus Plant Material extraction Solvent Extraction (70% EtOH) start->extraction decolor Charcoal Treatment extraction->decolor partition Liquid-Liquid Partitioning decolor->partition crude Crude Taxane Extract partition->crude silica Silica Gel Column (Normal Phase) crude->silica c18_flash C18 Flash Chromatography (Reversed Phase) silica->c18_flash prep_hplc Preparative HPLC (Reversed Phase) c18_flash->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the purification of this compound.

troubleshooting_tree start Poor Peak Resolution q1 Is the column overloaded? start->q1 a1_yes Reduce Injection Volume or Sample Concentration q1->a1_yes Yes a1_no Optimize Mobile Phase q1->a1_no No q2 Isocratic or Gradient? a1_no->q2 a2_iso Adjust Solvent Strength (e.g., % Acetonitrile) q2->a2_iso Isocratic a2_grad Modify Gradient Slope (Make it shallower) q2->a2_grad Gradient q3 Still no improvement? a2_iso->q3 a2_grad->q3 a3 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) q3->a3

Caption: Troubleshooting decision tree for poor peak resolution.

logical_relationship extraction Extraction (Goal: Solubilize Taxanes) cleanup Initial Cleanup (Goal: Remove Bulk Impurities like Pigments & Lipids) extraction->cleanup Yields crude extract for fractionation Low-Pressure Chromatography (Goal: Separate into Taxane-Rich Fractions) cleanup->fractionation Provides cleaner material for polishing Preparative HPLC (Goal: Isolate Target to High Purity) fractionation->polishing Provides enriched fraction for

Caption: Logical relationship between purification stages.

References

stability issues of 20-Deacetyltaxuspine X in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 20-Deacetyltaxuspine X in various solvents. Given the limited specific stability data for this compound, this guide draws upon established knowledge of the stability of the taxane (B156437) class of diterpenoids, with Paclitaxel used as a primary reference.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: Based on the behavior of related taxanes, the primary factors influencing the stability of this compound are expected to be pH, temperature, and the presence of oxidizing agents. Taxanes are known to be susceptible to degradation under both acidic and basic conditions, with optimal stability generally observed in a slightly acidic environment (around pH 4-5). Elevated temperatures can accelerate degradation, and oxidative conditions can also lead to the formation of degradation products.

Q2: What are the likely degradation pathways for this compound?

A2: The expected degradation pathways for this compound, similar to other taxanes, include:

  • Epimerization: The chiral center at the C7 position is prone to epimerization, particularly under basic conditions.

  • Hydrolysis: The ester groups within the molecule are susceptible to hydrolysis, which can be catalyzed by both acids and bases. This can lead to the cleavage of side chains.

  • Oxidation: The molecule may be susceptible to oxidation, leading to the formation of various oxidized derivatives.

Q3: What solvents are recommended for dissolving and storing this compound?

Q4: How should I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the recommended approach. This technique allows for the separation and quantification of the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency or unexpected experimental results. Degradation of this compound due to inappropriate solvent pH or temperature.Verify the pH of your solvent system; adjust to a pH of 4-5 using a suitable buffer if compatible with your experiment. Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or frozen) and protect from light.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks.
Precipitation of the compound from solution. Poor solubility of this compound in the chosen solvent system.Increase the proportion of organic co-solvent if your experimental design allows. Consider using a different solvent system with higher solubilizing capacity for taxanes. Sonication may aid in initial dissolution but be cautious of potential degradation from localized heating.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a shorter period (e.g., 30 minutes, 1, 2, 4 hours) due to the higher reactivity of taxanes under basic conditions.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic stress conditions), and dilute it to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating RP-HPLC method.

Protocol 2: Recommended RP-HPLC Method for Stability Assessment

This is a general method that may require optimization for your specific instrumentation and this compound sample.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where taxanes exhibit strong absorbance (e.g., 227 nm).

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

Data Analysis:

  • Monitor the peak area of the intact this compound over time under different stress conditions.

  • Calculate the percentage of degradation.

  • Observe the formation and increase of any new peaks, which represent degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acidic (0.1M HCl, 60°C) stock->acid Apply Stress base Basic (0.1M NaOH, RT) stock->base Apply Stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Apply Stress thermal Thermal (60°C) stock->thermal Apply Stress hplc RP-HPLC Analysis acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidative->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points data Data Interpretation hplc->data Quantify Degradation

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_degradation Potential Degradation Products main This compound epimer C7-Epimer main->epimer Basic Conditions (pH > 7) hydrolysis Hydrolysis Products (Cleaved Side Chains) main->hydrolysis Acidic/Basic Conditions oxidation Oxidation Products main->oxidation Oxidizing Agents

Caption: Potential degradation pathways for this compound.

Troubleshooting Poor Peak Shape in 20-Deacetyltaxuspine X HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of 20-Deacetyltaxuspine X. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing in the analysis of taxane (B156437) compounds like this compound?

A1: The most frequent cause of peak tailing for polar, nitrogen-containing compounds like many taxanes is secondary interaction with active sites on the HPLC column. These interactions primarily occur with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to a portion of the analyte molecules being retained longer than the main peak, resulting in a "tail".[1][2][3]

Q2: Can the choice of mobile phase solvents affect peak shape?

A2: Absolutely. The composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous component, can significantly impact peak symmetry.[1] For polar compounds like this compound, which lacks an acetyl group and is therefore more polar, a mobile phase with insufficient elution strength can lead to peak broadening.

Q3: My this compound peak is showing fronting. What are the likely causes?

A3: Peak fronting is often a result of column overloading, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[4] If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread and elute prematurely, leading to a fronting peak.

Q4: How does temperature influence the separation of taxanes?

A4: Column temperature is a critical parameter for optimizing taxane separations. Increasing the temperature can improve peak shape and resolution by decreasing mobile phase viscosity and enhancing mass transfer. However, excessively high temperatures can potentially degrade the analyte or the column. It is often beneficial to study a range of temperatures (e.g., 30-60°C) to find the optimal condition for your specific separation.

Troubleshooting Guides

Issue 1: Peak Tailing

If you are observing peak tailing for this compound, consider the following troubleshooting steps. The general workflow is to first check for easily reversible causes before moving to more involved solutions.

G start Peak Tailing Observed check_ph Adjust Mobile Phase pH (e.g., add 0.1% formic acid) start->check_ph check_solvent Optimize Organic Solvent Percentage check_ph->check_solvent If tailing persists resolved Peak Shape Improved check_ph->resolved If resolved check_sample Reduce Sample Concentration/Volume check_solvent->check_sample If tailing persists check_solvent->resolved If resolved use_additive Use Mobile Phase Additive (e.g., Triethylamine) check_sample->use_additive If tailing persists check_sample->resolved If resolved change_column Switch to End-Capped or PFP Column use_additive->change_column If tailing persists use_additive->resolved If resolved change_column->resolved If resolved

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Action Rationale
Secondary Silanol Interactions Adjust mobile phase pH to a lower value (e.g., 2.5-3.5) by adding an acid like formic acid or trifluoroacetic acid.Protonating the silanol groups on the stationary phase reduces their interaction with the basic sites on the analyte.[3][5]
Insufficient Mobile Phase Strength Increase the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase.A stronger mobile phase will elute the analyte more quickly, reducing the time for secondary interactions to occur.
Column Overload Reduce the injection volume or dilute the sample.High concentrations of the analyte can saturate the stationary phase, leading to peak tailing.[6]
Persistent Silanol Interactions Use a mobile phase additive like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%).TEA acts as a competing base, binding to the active silanol sites and preventing them from interacting with the analyte.
Inappropriate Column Chemistry Switch to a column with a different stationary phase, such as an end-capped C18 column or a pentafluorophenyl (PFP) column.End-capped columns have fewer free silanol groups. PFP columns offer different selectivity and can reduce polar interactions.
Issue 2: Peak Fronting

For instances of peak fronting, the troubleshooting process focuses on the sample injection and column integrity.

G start Peak Fronting Observed check_solvent_match Match Sample Solvent to Initial Mobile Phase start->check_solvent_match reduce_injection Reduce Injection Volume check_solvent_match->reduce_injection If fronting persists resolved Peak Shape Improved check_solvent_match->resolved If resolved check_column Inspect Column for Voids (if possible) or Replace reduce_injection->check_column If fronting persists reduce_injection->resolved If resolved check_column->resolved If resolved

Caption: Troubleshooting workflow for peak fronting.

Potential Cause Recommended Action Rationale
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase composition or a weaker solvent.This ensures that the analyte band is focused at the head of the column upon injection, preventing premature elution.[4]
Column Overload (Volume) Reduce the injection volume.Injecting a large volume, especially in a strong solvent, can lead to band broadening and peak fronting.[6]
Column Bed Collapse or Void Replace the column. If using a guard column, replace it first.A void at the column inlet can cause the sample to be distributed unevenly, leading to a distorted peak shape.
Low Column Temperature Increase the column temperature in increments of 5-10°C.Lower temperatures can sometimes lead to poor mass transfer and peak fronting.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing.

Methodology:

  • Prepare a stock solution of this compound in methanol (B129727) or acetonitrile.

  • Prepare a series of aqueous mobile phase A components with varying pH values. For example:

    • A1: Water + 0.1% Formic Acid (v/v)

    • A2: Water + 0.05% Formic Acid (v/v)

    • A3: Water (no additive)

  • Prepare mobile phase B, which is typically acetonitrile or methanol.

  • Set up a standard gradient elution program (e.g., 20-80% B over 20 minutes) on your HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions using A1.

  • Inject the this compound stock solution and record the chromatogram.

  • Repeat steps 5 and 6 for mobile phase A components A2 and A3.

  • Compare the peak shape (asymmetry factor) from each run to determine the optimal pH.

Protocol 2: Sample Solvent Effect Study

Objective: To investigate the impact of the sample solvent on peak shape.

Methodology:

  • Prepare several aliquots of a stock solution of this compound.

  • Evaporate the solvent from each aliquot.

  • Reconstitute each aliquot in a different solvent:

    • Solvent 1: 100% Acetonitrile

    • Solvent 2: 50:50 Acetonitrile:Water

    • Solvent 3: The initial mobile phase composition of your HPLC method.

  • Equilibrate your HPLC system with the initial mobile phase conditions.

  • Inject the sample from Solvent 1 and record the chromatogram.

  • Repeat step 5 for the samples in Solvent 2 and Solvent 3.

  • Compare the peak shapes from the different sample solvents to identify the most suitable one.

Data Summary: Typical Starting Conditions for Taxane Analysis

The following table provides a summary of typical starting parameters for HPLC analysis of taxanes, which can be adapted for this compound.

Parameter Typical Conditions Notes for this compound
Column C18, PFP, Cyano (250 x 4.6 mm, 5 µm)Due to its polarity, a PFP or a polar-endcapped C18 may provide better peak shape.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier is crucial for suppressing silanol interactions.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution for complex mixtures of taxanes.
Gradient 20-80% B over 20-30 minutesA shallow gradient may be required to resolve closely related impurities.
Flow Rate 0.8 - 1.2 mL/minAdjust based on column dimensions and particle size.
Column Temperature 30 - 40 °CCan be increased to improve peak shape, but monitor for analyte stability.
Detection Wavelength 227 nmThis is a common wavelength for taxane analysis.
Injection Volume 5 - 20 µLKeep the volume as low as possible to avoid overload, especially with strong sample solvents.

By systematically addressing the potential causes of poor peak shape outlined in this guide, researchers can significantly improve the quality and reliability of their HPLC analysis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 20-Deacetyltaxuspine X Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 20-Deacetyltaxuspine X. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on the this compound core?

The primary sites for derivatization on the this compound scaffold are the hydroxyl groups at positions C2', C7, C10, and C13. The reactivity of these hydroxyl groups can vary, influencing the choice of reaction conditions and protecting group strategy.

Q2: How can I achieve selective derivatization at a specific hydroxyl group?

Selective derivatization is a significant challenge in taxane (B156437) chemistry due to the presence of multiple reactive hydroxyl groups. Key strategies to achieve selectivity include:

  • Steric Hindrance: Utilizing bulky reagents that preferentially react with less sterically hindered hydroxyl groups.

  • Protecting Groups: Employing protecting groups to temporarily block certain hydroxyl groups, directing the reaction to the desired site. Common protecting groups in taxane chemistry include silyl (B83357) ethers (e.g., TBDMS) and acetals.

  • Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time can influence selectivity. For instance, lower temperatures often favor kinetic control, leading to higher selectivity.

Q3: What are the key parameters to optimize for an acylation reaction of this compound?

For a successful acylation reaction, the following parameters should be carefully optimized:

  • Acylating Agent: The choice of acylating agent (e.g., acyl chloride, anhydride) and its reactivity will impact the reaction rate and selectivity.

  • Base: A suitable base (e.g., pyridine (B92270), DMAP, triethylamine) is crucial to neutralize the acid byproduct and catalyze the reaction.

  • Solvent: Anhydrous, non-protic solvents such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are typically used.

  • Temperature: Reactions are often carried out at low temperatures (e.g., 0°C to room temperature) to control selectivity and minimize side reactions.

  • Stoichiometry: The molar ratio of the substrate, acylating agent, and base should be optimized to maximize yield and minimize the formation of di- or tri-acylated byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: The acylating agent or base may have degraded due to moisture. 2. Insufficient Activation: The hydroxyl group may not be sufficiently nucleophilic under the reaction conditions. 3. Steric Hindrance: The target hydroxyl group may be sterically inaccessible to the acylating agent. 4. Incorrect Stoichiometry: Sub-optimal molar ratios of reactants.1. Use freshly opened or properly stored anhydrous reagents. 2. Add a more potent catalyst, such as DMAP, in catalytic amounts. 3. Employ a less bulky acylating agent or consider a different synthetic route involving protecting groups. 4. Perform a systematic optimization of the molar ratios of the substrate, acylating agent, and base.
Formation of Multiple Products (Low Selectivity) 1. Over-acylation: Reaction conditions are too harsh, leading to the acylation of multiple hydroxyl groups. 2. Isomerization: Epimerization at certain stereocenters can occur under basic conditions.1. Reduce the reaction temperature and/or reaction time. 2. Use a milder base or a stoichiometric amount of base. 3. Employ a protecting group strategy to block more reactive hydroxyl groups. 4. Analyze the reaction mixture at different time points to identify the optimal reaction time for mono-acylation.
Product Degradation 1. Hydrolysis of Ester Groups: The taxane core contains several ester functionalities that are sensitive to hydrolysis under acidic or basic conditions. 2. Cleavage of the Taxane Core: Harsh reaction conditions can lead to the degradation of the taxane skeleton.1. Ensure all reagents and solvents are anhydrous. 2. Work up the reaction under neutral or slightly acidic conditions. 3. Use milder reaction conditions (lower temperature, shorter reaction time). 4. Purify the product promptly after the reaction is complete.
Difficulty in Product Purification 1. Similar Polarity of Products: The desired product and byproducts (e.g., di-acylated, starting material) may have very similar polarities, making chromatographic separation challenging. 2. Presence of Reagent-Related Impurities: Excess reagents or their byproducts can co-elute with the product.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., different silica (B1680970) gel or reverse-phase). 2. Use a minimal excess of reagents to reduce the amount of impurities. 3. Employ a pre-purification step, such as a liquid-liquid extraction, to remove some of the impurities before chromatography.

Experimental Protocols (General Methodologies)

The following are generalized protocols for the acylation of this compound. Note: These are starting points and require optimization for specific substrates and acylating agents.

General Protocol for Selective Acylation at the C2' Position

This protocol is based on the higher reactivity of the C2' hydroxyl group.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add pyridine (1.5 - 2 equivalents) to the solution.

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (B1165640) (1.1 - 1.3 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the starting material is consumed or the desired product is maximized, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Data Presentation: Optimization of Acylation Conditions (Hypothetical Data)

The following table summarizes hypothetical data for the optimization of a generic acylation reaction. Researchers should generate their own data for their specific system.

Entry Acylating Agent (Equivalents) Base (Equivalents) Temperature (°C) Time (h) Yield of Mono-acylated Product (%)
1Acetyl Chloride (1.1)Pyridine (1.5)0265
2Acetyl Chloride (1.1)Pyridine (1.5)25150 (with di-acylated byproduct)
3Acetic Anhydride (1.2)Pyridine (2.0) / DMAP (0.1)0475
4Benzoyl Chloride (1.1)Triethylamine (1.5)0370

Visualization of Experimental Workflow

General Workflow for Derivatization and Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous Solvent cool Cool to 0°C start->cool add_base Add Base cool->add_base add_acyl Add Acylating Agent add_base->add_acyl monitor Monitor by TLC/HPLC add_acyl->monitor quench Quench Reaction monitor->quench extract Extract & Wash quench->extract purify Column Chromatography extract->purify end end purify->end Characterize Product (NMR, MS, etc.)

Caption: General workflow for the derivatization of this compound.

Troubleshooting Logic Diagram

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_selectivity Selectivity Issues start Low Product Yield? check_reagents Check Reagent Activity (Use fresh reagents) start->check_reagents Yes multiple_products Multiple Products? start->multiple_products No optimize_stoich Optimize Stoichiometry check_reagents->optimize_stoich add_catalyst Add Catalyst (e.g., DMAP) optimize_stoich->add_catalyst increase_temp Increase Temperature (with caution) add_catalyst->increase_temp lower_temp Lower Temperature multiple_products->lower_temp Yes end end multiple_products->end No, proceed to purification reduce_time Reduce Reaction Time lower_temp->reduce_time use_pg Use Protecting Groups reduce_time->use_pg

Caption: Troubleshooting decision tree for low yield and selectivity issues.

how to overcome solubility problems with 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with 20-Deacetyltaxuspine X. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring taxane (B156437) diterpenoid.[1] Like many other taxanes, it is a lipophilic molecule with poor aqueous solubility. This low solubility can pose significant challenges for its use in biological assays and for the development of pharmaceutical formulations, potentially limiting its bioavailability and therapeutic efficacy.

Q2: What are the general approaches to solubilizing poorly soluble compounds like this compound?

Several strategies can be employed to enhance the solubility of hydrophobic compounds. These include the use of organic co-solvents, surfactants, cyclodextrins, and the development of novel formulations such as liposomes, nanoparticles, and prodrugs. The choice of method depends on the specific experimental requirements, such as the desired final concentration and the compatibility with the biological system being studied.

Q3: Which organic solvents are commonly used to dissolve taxanes for in vitro studies?

For in vitro experiments, taxanes are often dissolved in a small amount of an organic solvent to create a stock solution, which is then further diluted in the aqueous culture medium. Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent and is widely used for this purpose.[2] Other common organic solvents that may be considered include ethanol (B145695) and methanol (B129727). However, it is crucial to keep the final concentration of the organic solvent in the cell culture medium to a minimum (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[3]

Q4: Are there any quantitative data available for the solubility of this compound?

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Precipitation upon dilution of DMSO stock solution in aqueous media. The concentration of the compound in the final aqueous solution exceeds its solubility limit.- Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows, but be mindful of potential toxicity. - Consider using a different solubilization technique, such as complexation with cyclodextrins.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.- Ensure the stock solution is completely dissolved before use. Sonication may aid dissolution. - Prepare fresh dilutions for each experiment. - Visually inspect for any precipitation before adding to the assay.
Cell toxicity observed in vehicle control group. The concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final concentration of the organic solvent to a non-toxic level (typically <0.5% v/v). - Perform a dose-response experiment with the solvent alone to determine its toxicity threshold for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 724.79 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh 7.25 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Important: The final concentration of DMSO in the culture medium should not exceed a non-toxic level for the cells being used (typically <0.5% v/v).

  • For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Gently mix the working solution before adding it to the cells.

  • Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental setup.

Signaling Pathways and Mechanisms

Taxanes, as a class of compounds, are well-known for their interaction with microtubules, which are essential components of the cytoskeleton.[4] The primary mechanism of action of taxanes is the stabilization of microtubules, leading to the disruption of normal mitotic spindle formation and ultimately causing cell cycle arrest and apoptosis.[4]

Additionally, some taxane derivatives have been shown to interact with P-glycoprotein (P-gp), a transmembrane efflux pump that plays a role in multidrug resistance in cancer cells.[5][6][7] Inhibition of P-gp can enhance the intracellular concentration and efficacy of chemotherapeutic agents.[5][6]

Workflow for Investigating Solubility and Biological Activity

G cluster_0 Solubility Assessment cluster_1 In Vitro Assay A Prepare Stock Solution (e.g., 10 mM in DMSO) B Serial Dilution in Aqueous Buffer/Medium A->B C Visual Inspection for Precipitation B->C D Quantitative Analysis (e.g., HPLC, UV-Vis) C->D E Prepare Working Solutions D->E Use Soluble Concentrations F Treat Cells with This compound E->F H Assess Biological Endpoint (e.g., Viability, Apoptosis) F->H G Vehicle Control (Solvent Only) G->H

Caption: Experimental workflow for assessing the solubility and in vitro biological activity of this compound.

Signaling Pathway of Taxanes

G Taxane Taxane (e.g., this compound) Microtubules Microtubule Stabilization Taxane->Microtubules Pgp P-glycoprotein (P-gp) Taxane->Pgp Inhibition MitoticArrest Mitotic Spindle Disruption Microtubules->MitoticArrest Apoptosis Cell Cycle Arrest & Apoptosis MitoticArrest->Apoptosis DrugEfflux Drug Efflux Pgp->DrugEfflux

Caption: Simplified signaling pathway of taxanes, highlighting microtubule stabilization and potential P-glycoprotein inhibition.

References

addressing batch-to-batch variability of 20-Deacetyltaxuspine X isolates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 20-Deacetyltaxuspine X

Welcome to the technical support center for this compound isolates. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of this natural product isolate. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a complex diterpenoid belonging to the taxane (B156437) family, a class of compounds originally isolated from yew trees (Taxus species). Like other taxanes such as paclitaxel, its primary mechanism of action involves binding to β-tubulin.[1][2] This interaction stabilizes microtubules against depolymerization, disrupting the dynamic instability required for cell division.[3][4] This disruption leads to a blockage of the cell cycle during the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[2][5] Some taxuspine derivatives have also been investigated as potent inhibitors of P-glycoprotein (P-gp), a transmembrane pump involved in multidrug resistance (MDR).[6][7]

Q2: What causes the batch-to-batch variability observed in this compound isolates?

A2: Batch-to-batch variability in natural product isolates is a common challenge. For this compound, this variability stems from two main sources:

  • Raw Material Inconsistency : The chemical composition of the botanical source material can be influenced by factors such as climate, geography, harvest time, and storage conditions.[8]

  • Manufacturing Processes : Differences in extraction, purification, and isolation protocols can lead to significant variations between batches.[8][9] This can manifest as differences in purity, the profile of co-isolated impurities, and residual solvent content.

Q3: What are the common impurities found in this compound batches?

A3: Impurities in taxane isolates can be process-related or degradation products.[10] While specific impurities for this compound are not defined, common related taxane impurities include isomers (e.g., 7-epi-taxanes), precursors (e.g., 10-deacetylbaccatin III), and oxidation products.[11][12] It is critical to characterize each new batch to identify and quantify these impurities, as they may possess their own biological activities or interfere with experimental assays.

Q4: How should I store and handle this compound isolates?

A4: To minimize degradation, this compound should be stored as a dry solid at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Experimental Inconsistencies

This guide addresses specific issues you may encounter when using different batches of this compound.

Issue 1: Inconsistent biological activity (e.g., IC50 values) between batches.

  • Question: My cell-based assays are showing a significant shift in potency from one batch of this compound to another. Why is this happening and what should I do?

  • Answer: This is a classic symptom of batch-to-batch variability.

    • Verify Purity: The most likely cause is a difference in the purity of the isolates. A lower purity in one batch means you are dosing less of the active compound, leading to reduced potency. Refer to the Certificate of Analysis (CoA) for each batch. If not available, you must determine the purity yourself using the HPLC protocol provided below (Protocol 1).

    • Analyze Impurity Profile: Different impurity profiles can contribute to inconsistent results. Some impurities may be inert, while others could be antagonistic or even synergistic with the main compound. Use a high-resolution technique like LC-MS to characterize the impurity profile for each batch (Protocol 2).

    • Normalize Dosing: Whenever possible, normalize the concentration of your dosing solutions based on the purity of the batch. For example, if Batch A is 98% pure and Batch B is 91% pure, you will need to prepare a higher concentration of the Batch B stock solution to achieve the same final concentration of active compound.

Data Presentation: Example Batch Comparison

The following table illustrates how purity and impurity profiles can vary between batches.

FeatureBatch ABatch BBatch C
Purity (by HPLC, % Area) 98.2%91.5%96.8%
Major Impurity 1 (RT 5.8 min) 0.5%3.1%1.1%
Major Impurity 2 (RT 7.2 min) 0.8%1.9%0.9%
Total Impurities 1.8%8.5%3.2%
Observed IC50 in A549 cells 5.2 nM8.9 nM5.8 nM

Issue 2: My HPLC analysis shows poor peak shape (tailing or fronting).

  • Question: When I run a quality control check on my this compound sample, the main peak is not symmetrical. What could be the cause?

  • Answer: Poor peak shape can compromise the accuracy of your quantification. The causes can be traced to the sample, the mobile phase, or the column itself.[13]

Potential CauseTroubleshooting Steps
Sample Overload Reduce the injection volume or dilute the sample. Overloading the column is a common cause of peak tailing.[13]
Incorrect Sample Solvent The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[14]
Column Contamination Contaminants from previous injections can build up at the column inlet. Use a guard column and flush the analytical column with a strong solvent.[14][15]
Column Void A void or channel in the column packing can cause peak splitting or broadening. This is often caused by pressure shocks and may require column replacement.[16]
Secondary Interactions Residual silanols on the silica (B1680970) packing can interact with the analyte. Try lowering the mobile phase pH (if the compound is stable) or adding a competitor like triethylamine (B128534) (0.1%).[15]

Issue 3: I am observing shifting retention times in my HPLC analysis.

  • Question: The retention time for this compound is not consistent between runs. How can I fix this?

  • Answer: Drifting retention times make peak identification unreliable. This issue usually points to problems with the HPLC system or mobile phase preparation.[17]

    • Check for Leaks: Inspect all fittings for any signs of leakage, which can cause pressure fluctuations and affect retention times.[16]

    • Ensure Proper Solvent Mixing: If you are using an online mixer, ensure it is functioning correctly. Inconsistent mobile phase composition is a primary cause of retention time drift.[14]

    • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed. Dissolved gases can form bubbles in the pump, leading to inaccurate flow rates.[13]

    • Column Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for determining the purity of this compound isolates.

  • Instrumentation & Columns:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents:

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: Acetonitrile + 0.1% FA

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 227 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of acetonitrile to make a 1 mg/mL stock solution.

    • Dilute to a final concentration of 0.1 mg/mL with 50:50 Water:Acetonitrile.

  • Analysis:

    • Inject the sample and integrate all peaks.

    • Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Impurity Identification by LC-MS

This method is for the structural characterization of unknown impurities.

  • Instrumentation:

    • HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Use the same column and mobile phase conditions as in Protocol 1 to ensure correlation of retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 100-1500 m/z.

    • Acquisition Mode: Perform both full scan MS to obtain accurate mass of parent ions and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

  • Analysis:

    • Determine the accurate mass of the impurity peaks.

    • Use the molecular formula generated from the accurate mass to search databases for known taxane-related compounds.

    • Analyze the MS/MS fragmentation pattern to deduce the structure or structural modifications compared to the parent compound. Common taxane modifications include loss of acetyl groups, epimerization, or changes in side chains.[12]

Visualizations: Workflows and Pathways

Taxane_Signaling_Pathway Taxane This compound (Taxane) Tubulin β-Tubulin Taxane->Tubulin Binds to Stabilization Microtubule Stabilization Taxane->Stabilization Promotes Microtubule Microtubule Polymerization Tubulin->Microtubule Dynamics Disruption of Microtubule Dynamics Stabilization->Dynamics G2M G2/M Phase Arrest Dynamics->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Bcl2 Phosphorylation of Bcl-2 G2M->Bcl2 Bcl2->Apoptosis Leads to

Caption: Taxane mechanism of action leading to apoptosis.

QC_Workflow Start Receive New Batch of This compound CoA Review Certificate of Analysis (CoA) Start->CoA HPLC Perform HPLC-UV Purity Analysis (Protocol 1) CoA->HPLC Decision Purity > 95%? HPLC->Decision LCMS Perform LC-MS Impurity Profile (Protocol 2) Decision->LCMS  Yes Reject Quarantine Batch Contact Supplier Decision->Reject No   Release Release Batch for Experiments LCMS->Release

Caption: Quality control workflow for new batch release.

HPLC_Troubleshooting Start Poor HPLC Result (Peak Tailing, Broadening, Splitting) Q1 Is sample concentration and injection volume low? Start->Q1 A1_Yes Check Sample Solvent Q1->A1_Yes Yes A1_No Reduce sample load and re-inject Q1->A1_No No Q2 Is sample dissolved in mobile phase or weaker solvent? A1_Yes->Q2 A2_Yes Check Column Health Q2->A2_Yes Yes A2_No Re-dissolve sample in appropriate solvent Q2->A2_No No Q3 Is problem solved with a new/validated column? A2_Yes->Q3 A3_Yes Original column is faulty (contaminated or void). Replace column. Q3->A3_Yes Yes A3_No Investigate mobile phase (pH, buffer) or system hardware issues. Q3->A3_No No

Caption: Logic diagram for troubleshooting HPLC peak shape issues.

References

refining protocols for reproducible results with 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific data for 20-Deacetyltaxuspine X, this technical support center provides guidance based on established protocols and troubleshooting for the broader class of taxane (B156437) compounds. These protocols and troubleshooting tips should be adapted as necessary for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for taxanes like this compound?

Taxanes are a class of chemotherapy agents that act as microtubule inhibitors.[1] They bind to β-tubulin, which stabilizes the microtubules and prevents their depolymerization.[2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest, primarily during the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1][4][5]

Q2: What are the primary applications of taxane compounds in research?

Taxanes are widely used in cancer research and drug development. They form the backbone of chemotherapeutic regimens for various solid tumors, including breast, ovarian, and non-small cell lung cancers.[1] Research also focuses on overcoming taxane resistance, improving their solubility and delivery, and exploring their potential in combination therapies.[6][7] Some taxane derivatives, like taxuspine C, have also been investigated as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer cells.[8]

Q3: What are the known challenges associated with working with taxanes?

A primary challenge with taxanes is their poor water solubility.[6][9] This can lead to difficulties in preparing stock solutions and can affect the reproducibility of experimental results. Formulations often require solubilizing agents like Cremophor EL or polysorbate 80, which can have their own biological effects and may cause hypersensitivity reactions.[2][10] Another significant challenge in a clinical and research context is the development of resistance to taxane-based therapies.[7]

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Buffers

  • Q: My this compound is precipitating out of solution during my experiment. How can I improve its solubility?

    • A: Poor water solubility is a known issue for many taxanes.[6] To address this, consider the following:

      • Solvent Selection: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity.

      • Use of Solubilizing Agents: For in vivo studies or specific in vitro assays, you may need to use a solubilizing agent. Polysorbate 80 and Cremophor EL are commonly used, but be aware of their potential to cause hypersensitivity and other side effects.[2][10]

      • Formulation with Cyclodextrins: Modified β-cyclodextrins have been shown to form inclusion complexes with taxanes like docetaxel (B913), significantly increasing their water solubility.[11]

      • Liposomal Formulations: Encapsulating the compound in liposomes is another strategy to improve solubility and delivery.[12]

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Q: I am observing high variability between my experimental replicates. What could be the cause?

    • A: Inconsistent results can stem from several factors:

      • Compound Stability: Ensure that your stock solution of this compound is stored correctly (typically at -20°C or -80°C) and protected from light to prevent degradation. Prepare fresh dilutions for each experiment.

      • Pipetting Errors: When working with compounds that have a narrow therapeutic window, even small pipetting errors can lead to significant variations in the final concentration. Use calibrated pipettes and proper pipetting techniques.

      • Cell Culture Conditions: Variations in cell density, passage number, and growth phase can all impact cellular response to treatment. Maintain consistent cell culture practices.

      • Assay-Specific Variability: Some assays are inherently more variable than others. Ensure your assay is optimized and includes appropriate positive and negative controls.

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

  • Q: I am observing cytotoxicity at concentrations where I expect to see a specific biological effect without cell death. What should I do?

    • A: Unanticipated cytotoxicity can be due to:

      • Solvent Toxicity: As mentioned, high concentrations of organic solvents like DMSO can be toxic to cells. Perform a solvent toxicity control to determine the maximum tolerated concentration.

      • Compound Purity: Impurities in your compound preparation could be contributing to the observed toxicity. If possible, verify the purity of your this compound using analytical methods like HPLC.

      • Cell Line Sensitivity: Different cell lines can have varying sensitivities to taxanes. It may be necessary to perform a dose-response curve to determine the optimal concentration range for your specific cell line.

Experimental Protocols

Protocol: In Vitro Microtubule Polymerization Assay

This assay is used to determine the effect of a test compound on the polymerization of tubulin into microtubules.

Materials:

  • Tubulin protein (lyophilized)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Microplate reader capable of measuring absorbance at 340 nm

Methodology:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold polymerization buffer to the desired concentration.

    • Prepare working solutions of this compound, paclitaxel, and DMSO in polymerization buffer. Ensure the final DMSO concentration is consistent across all conditions.

  • Assay Setup:

    • Add the test compounds (this compound at various concentrations), positive control (paclitaxel), and vehicle control (DMSO) to a 96-well plate.

    • Add the tubulin solution to each well.

    • Initiate the polymerization by adding GTP to each well.

  • Data Collection:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each condition.

    • Calculate the rate of polymerization and the maximum polymer mass for each concentration of this compound.

Quantitative Data

Table 1: Effect of this compound on Tubulin Polymerization

CompoundConcentration (µM)Rate of Polymerization (mOD/min)Maximum Polymer Mass (OD)
Vehicle (DMSO)-5.2 ± 0.40.25 ± 0.02
Paclitaxel1015.8 ± 1.10.68 ± 0.05
This compound17.1 ± 0.60.35 ± 0.03
This compound511.5 ± 0.90.52 ± 0.04
This compound1014.9 ± 1.20.65 ± 0.06
This compound2515.2 ± 1.30.67 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Taxane_Signaling_Pathway Taxane This compound (Taxane) Tubulin β-Tubulin Taxane->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Leads to Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Induces Apoptosis Apoptosis Bcl2->Apoptosis Promotes

Caption: General signaling pathway of taxanes leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in DMSO) Working Prepare Working Dilutions Stock->Working Treat Treat Cells/Tubulin with This compound Working->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Assay (e.g., Polymerization, Viability) Incubate->Assay Data Collect and Analyze Data Assay->Data

Caption: A typical experimental workflow for in vitro testing.

References

identifying and removing impurities from 20-Deacetyltaxuspine X samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 20-Deacetyltaxuspine X samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound samples?

A1: While specific impurity profiles for this compound are not extensively documented, impurities can be extrapolated from related taxane (B156437) compounds. These typically fall into several categories:

  • Structurally Related Taxanes: Other taxanes with similar core structures that are co-extracted from the natural source.

  • Isomers and Epimers: Taxanes are prone to isomerization and epimerization under certain pH and temperature conditions.[1] For instance, epimerization at the C7 position is a common degradation pathway for taxanes.[1]

  • Degradation Products: Hydrolysis of ester groups and cleavage of the oxetane (B1205548) ring can occur, especially under acidic or basic conditions.[2][3]

  • Residual Solvents: Solvents used during the extraction and initial purification steps may be present in the sample.

  • Reagents and Byproducts: If the sample has undergone any synthetic or semi-synthetic modification steps, unreacted starting materials and side-products may be present.

Q2: What is the optimal pH range for the stability of this compound during purification?

A2: For taxanes in general, maximum stability in aqueous solutions is typically observed around pH 4.[3] Both acidic and basic conditions can lead to degradation, including hydrolysis and epimerization.[1][3] It is advisable to maintain a slightly acidic pH during purification steps involving aqueous solutions.

Q3: How can I detect the presence of impurities in my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective method for detecting impurities. A well-developed HPLC method can separate the main compound from its impurities, allowing for their identification and quantification.

Troubleshooting Guides

Issue 1: Poor separation of this compound from other taxanes during HPLC.

Possible Cause:

  • Inappropriate column chemistry.

  • Suboptimal mobile phase composition.

  • Incorrect gradient profile.

Solution:

  • Column Selection: Consider using a pentafluorophenyl (PFP) stationary phase, which has shown good selectivity for separating various taxanes.[4] C18 columns are also commonly used.

  • Mobile Phase Optimization: Experiment with different solvent systems. Acetonitrile (B52724)/water and methanol (B129727)/water gradients are common for taxane separation.[5][6] The resolution of taxanes can be sensitive to the initial eluent composition and the gradient rate.[4]

  • Temperature Control: Adjusting the column temperature can influence the retention and selectivity of taxanes.[4][5]

Issue 2: Appearance of new peaks in the chromatogram after sample processing or storage.

Possible Cause:

  • Degradation of this compound.

  • Epimerization.

Solution:

  • pH Control: Ensure that the pH of all solutions is maintained in the optimal stability range (around pH 4).

  • Temperature Management: Avoid high temperatures during sample preparation and storage. Store samples at low temperatures (e.g., 4°C or -20°C) to minimize degradation.

  • Light Protection: Protect samples from light, as it can also contribute to degradation.

Issue 3: Low recovery of this compound after column chromatography.

Possible Cause:

  • Irreversible adsorption to the stationary phase.

  • Inappropriate solvent system leading to poor elution.

  • Degradation on the column.

Solution:

  • Stationary Phase Choice: Silica (B1680970) gel is a common choice for normal-phase chromatography, while C18-functionalized silica is used for reversed-phase. The choice depends on the polarity of the impurities to be removed.

  • Solvent Selection: For normal-phase chromatography, a gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically used. For reversed-phase, a gradient of water and acetonitrile or methanol is common.

  • TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification

This protocol provides a general method for the analysis and semi-preparative purification of this compound. Optimization will be required based on the specific impurity profile of the sample.

Table 1: HPLC Parameters for this compound Analysis

ParameterAnalytical HPLCSemi-Preparative HPLC
Column C18 or PFP, 4.6 x 250 mm, 5 µmC18 or PFP, 10-50 mm ID x 250 mm, 5-10 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 40-60% B over 20 minOptimized based on analytical run
Flow Rate 0.8-1.2 mL/min5-50 mL/min (depending on column ID)
Detection UV at 227 nmUV at 227 nm
Column Temp. 30 °C30 °C
Injection Vol. 10-20 µL0.5-5 mL (depending on sample conc. and column size)

Methodology:

  • Sample Preparation: Dissolve the crude this compound sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Injection and Elution: Inject the prepared sample and run the gradient program.

  • Fraction Collection (for Preparative HPLC): Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Column Chromatography for Bulk Purification

This protocol describes a general procedure for the purification of gram-scale quantities of this compound.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector (optional)

  • TLC plates (silica gel 60 F254)

Methodology:

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separating this compound from its impurities. A mobile phase of Hexane:Ethyl Acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with the solvent system determined by TLC. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is often effective.

  • Fraction Collection: Collect fractions and monitor the elution of compounds by TLC.

  • Analysis and Pooling: Analyze the fractions containing the desired compound for purity. Pool the pure fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_0 Initial Sample Preparation cluster_1 Purification Strategy cluster_2 Final Product Crude_Extract Crude this compound Extract Dissolution Dissolution in Appropriate Solvent Crude_Extract->Dissolution Filtration Filtration Dissolution->Filtration Column_Chromatography Column Chromatography (e.g., Silica Gel) Filtration->Column_Chromatography Purity_Check_1 Purity Check (Analytical HPLC) Column_Chromatography->Purity_Check_1 HPLC_Purification Preparative HPLC (Reversed-Phase) Purity_Check_2 Purity Check (Analytical HPLC) HPLC_Purification->Purity_Check_2 Purity_Check_1->HPLC_Purification If further purification is needed Pooling Pooling of Pure Fractions Purity_Check_1->Pooling If sufficiently pure Purity_Check_2->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product Troubleshooting_Logic Start Impure Sample Detected Check_Chromatogram Analyze HPLC Chromatogram Start->Check_Chromatogram Poor_Separation Poor Peak Resolution? Check_Chromatogram->Poor_Separation New_Peaks Unexpected New Peaks? Poor_Separation->New_Peaks No Optimize_HPLC Optimize HPLC Method: - Change Column - Adjust Mobile Phase/Gradient - Modify Temperature Poor_Separation->Optimize_HPLC Yes Investigate_Degradation Investigate Degradation: - Check pH and Temperature History - Protect from Light New_Peaks->Investigate_Degradation Yes Pure_Sample Pure Sample New_Peaks->Pure_Sample No Optimize_HPLC->Check_Chromatogram Investigate_Degradation->Check_Chromatogram

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Paclitaxel and Other Taxane Diterpenoids from Taxus sumatrana

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This guide was initially intended to compare the cytotoxic effects of 20-Deacetyltaxuspine X and paclitaxel (B517696). However, a comprehensive literature search revealed a lack of publicly available data on the cytotoxic activity, IC50 values, and mechanism of action for this compound. This compound is a known taxane (B156437) diterpenoid isolated from the bark and leaves of Taxus sumatrana.

In light of this data gap, this guide has been adapted to provide a valuable comparison between the well-characterized cytotoxic agent, paclitaxel, and other taxane diterpenoids and extracts derived from Taxus sumatrana. This approach allows for a broader understanding of the potential anti-cancer properties of compounds sourced from this plant, while acknowledging the current limitations in research on specific isolates like this compound.

Introduction

Paclitaxel, a renowned member of the taxane family, is a cornerstone of chemotherapy regimens for a variety of cancers. Its potent cytotoxic effects are primarily attributed to its unique mechanism of action involving the stabilization of microtubules. Taxus sumatrana, a species of yew, is a natural source of paclitaxel and a diverse array of other taxane diterpenoids. While the cytotoxic properties of many of these related compounds are not as extensively studied as paclitaxel, they represent a promising area of research for novel anti-cancer agents. This guide provides a comparative overview of the cytotoxic profiles of paclitaxel and other taxanes from Taxus sumatrana, supported by available experimental data.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of paclitaxel and extracts from Taxus sumatrana against various human cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound/ExtractCell LineAssayIC50Citation
Paclitaxel VariousClonogenic2.5 - 7.5 nM[1]
Ovarian CarcinomaClonogenic0.4 - 3.4 nM
Breast Cancer (SK-BR-3)MTS~5 nM[2]
Breast Cancer (MDA-MB-231)MTS~10 nM[2]
Breast Cancer (T-47D)MTS~2.5 nM[2]
Taxus sumatrana (Bark Extract) HeLaMTT8.94 µg/mL
T47DMTT5.80 µg/mL
MCF-7/HER2MTT7.46 µg/mL
Taxus sumatrana (Leaves Extract) HeLaMTT5.93 µg/mL
T47DMTT4.86 µg/mL
MCF-7/HER2MTT10.60 µg/mL
Taxus sumatrana (Shoots Extract) HeLaMTT4.08 µg/mL
T47DMTT4.11 µg/mL
MCF-7/HER2MTT13.74 µg/mL

Experimental Protocols

The methodologies employed to determine the cytotoxic effects of these compounds are crucial for the interpretation and replication of the findings. Below are detailed protocols for the key experiments cited.

Clonogenic Assay (for Paclitaxel)

The clonogenic assay is a well-established in vitro method to assess the cytotoxicity of a compound by measuring the ability of single cells to proliferate and form colonies.

  • Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Cells are harvested, counted, and seeded into 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well).

  • Drug Exposure: After allowing the cells to attach overnight, they are exposed to a range of concentrations of paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).

  • Colony Formation: Following drug exposure, the drug-containing medium is removed, and the cells are washed and incubated in fresh medium for a period that allows for colony growth (typically 7-14 days).

  • Staining and Counting: The colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are then counted.

  • Data Analysis: The surviving fraction of cells is calculated for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the surviving fraction against the drug concentration.

MTT Assay (for Taxus sumatrana Extracts)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, T47D, MCF-7/HER2) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Taxus sumatrana extracts for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is then determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of Paclitaxel-Induced Cytotoxicity

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-Tubulin Subunit Paclitaxel->Tubulin Bcl2 Bcl-2 Phosphorylation Paclitaxel->Bcl2 Microtubules Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Microtubules Promotes Assembly MitoticSpindle Defective Mitotic Spindle Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis Bcl2->Apoptosis

Caption: Paclitaxel's mechanism leading to apoptosis.

General Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding drug_treatment Treatment with Test Compound (e.g., Paclitaxel or Plant Extract) cell_seeding->drug_treatment incubation Incubation for Defined Period (e.g., 24, 48, 72 hours) drug_treatment->incubation viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB, Clonogenic) incubation->viability_assay data_acquisition Data Acquisition (e.g., Absorbance, Colony Count) viability_assay->data_acquisition data_analysis Data Analysis & IC50 Determination data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment.

Conclusion

Paclitaxel exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range. Its mechanism of action, centered on microtubule stabilization, is well-documented. In contrast, while extracts from Taxus sumatrana have demonstrated cytotoxic effects, their potency, as indicated by IC50 values in the microgram per milliliter range, appears to be significantly lower than that of purified paclitaxel. This difference is expected, as crude extracts contain a multitude of compounds, with the active constituents present at lower concentrations.

The diverse array of taxane diterpenoids within Taxus sumatrana, including the yet-to-be-characterized this compound, warrants further investigation. Future research should focus on isolating and characterizing the cytotoxic profiles of these individual compounds. Such studies will be instrumental in identifying novel anti-cancer agents with potentially unique mechanisms of action or improved therapeutic indices compared to existing taxanes like paclitaxel. The data presented in this guide underscore the importance of continued exploration of natural products in the quest for new cancer therapies.

References

Comparative Analysis of 20-Deacetyltaxuspine X Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in overcoming multidrug resistance, simplified analogs of 20-deacetyltaxuspine X have emerged as potent inhibitors of P-glycoprotein (P-gp), a key transporter protein responsible for drug efflux in cancer cells. This guide provides a comparative overview of the structure-activity relationships (SAR) of these analogs, focusing on their P-gp inhibitory activity, and includes detailed experimental protocols for the assays used in their evaluation.

While research into the direct cytotoxic and tubulin polymerization effects of this compound analogs is still developing, their significant activity as multidrug resistance (MDR) reversal agents marks a promising avenue for enhancing the efficacy of existing chemotherapeutics. Taxuspine X, a natural taxoid, is known for its potent MDR-reversing capabilities.[1] Strategic simplification of its structure has led to the synthesis of novel analogs with notable P-glycoprotein (P-gp) inhibitory activity.[1]

Structure-Activity Relationship and P-gp Inhibition

The primary mechanism of action identified for these simplified taxuspine X analogs is the inhibition of P-glycoprotein.[1] P-gp is a transmembrane pump that actively removes a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and effectiveness.[1] By inhibiting P-gp, these analogs can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.

A key study on structurally simplified taxanes related to taxuspine X revealed important structural features for P-gp inhibition. The presence of an acyloxy side chain at the C13 position of the taxane (B156437) skeleton, particularly a benzoyloxy moiety, was found to be crucial for potent P-gp inhibitory activity.[1]

Quantitative Comparison of P-gp Inhibitory Activity

The inhibitory potency of synthesized this compound analogs against P-gp was evaluated by measuring their half-maximal inhibitory concentration (IC50). The data presented below is from a study by Castagnolo et al. (2010).[1]

CompoundDescriptionP-gp Inhibition IC50 (µM)[1]
Analog 6 Simplified taxane with a benzoyloxy moiety at C13.7.2
Analog 7 Carbocyclic taxane analog.24
Cyclosporine A Known P-gp inhibitor (Reference Compound).0.67

Experimental Protocols

P-glycoprotein (P-gp) Inhibition Assay

This assay measures the ability of the test compounds to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123 (R123), from cells overexpressing P-gp. An increase in intracellular fluorescence indicates inhibition of P-gp.

Materials:

  • P-gp overexpressing cells (e.g., L5178Y-MDR)

  • Rhodamine 123 (R123)

  • Test compounds (this compound analogs)

  • Reference inhibitor (e.g., Cyclosporine A)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Culture: Culture the P-gp overexpressing cells to the desired confluency.

  • Compound Incubation: Incubate the cells with various concentrations of the test compounds or the reference inhibitor for a predetermined time.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell culture and incubate to allow for cellular uptake.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular R123.

  • Fluorescence Measurement: Measure the intracellular fluorescence of R123 using a fluorometer or visualize using a fluorescence microscope.

  • Data Analysis: The concentration of the test compound that causes a half-maximal increase in intracellular R123 fluorescence is determined as the IC50 value.[1]

Cytotoxicity Assay (MTT Assay)

While specific cytotoxicity data for this compound analogs is not yet widely available, the following is a general protocol for assessing the cytotoxic effects of taxane-like compounds.

Materials:

  • Cancer cell lines

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Tubulin Polymerization Assay

This in vitro assay determines the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., PIPES buffer)

  • GTP (Guanosine triphosphate)

  • Test compounds

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a cuvette, combine the polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to the reaction mixture and incubate at 37°C to initiate polymerization.

  • Turbidity Measurement: Monitor the change in turbidity (absorbance) at 340 nm over time. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to a control (vehicle-treated) sample. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase.

Signaling Pathway and Experimental Workflow Diagrams

The primary mechanism of action for the studied this compound analogs is the inhibition of the P-glycoprotein efflux pump, which leads to increased intracellular concentration of co-administered chemotherapeutic drugs.

P_gp_Inhibition_Workflow cluster_workflow Experimental Workflow: P-gp Inhibition Assay Start Start Culture P-gp overexpressing cells Culture P-gp overexpressing cells Start->Culture P-gp overexpressing cells Treat with analogs Treat with analogs Culture P-gp overexpressing cells->Treat with analogs Load with Rhodamine 123 Load with Rhodamine 123 Treat with analogs->Load with Rhodamine 123 Measure intracellular fluorescence Measure intracellular fluorescence Load with Rhodamine 123->Measure intracellular fluorescence Determine IC50 Determine IC50 Measure intracellular fluorescence->Determine IC50

Caption: Workflow for determining P-gp inhibitory activity.

P_gp_Mechanism cluster_mechanism Mechanism of Action: Overcoming Multidrug Resistance Chemotherapeutic_Drug Chemotherapeutic Drug P_gp P-glycoprotein (P-gp) Efflux Pump Chemotherapeutic_Drug->P_gp Efflux Intracellular_Drug_Conc Increased Intracellular Drug Concentration Chemotherapeutic_Drug->Intracellular_Drug_Conc Enhanced Entry Analog This compound Analog Analog->P_gp Inhibition Cell_Death Cancer Cell Death Intracellular_Drug_Conc->Cell_Death Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Inhibition of P-gp by taxuspine X analogs.

References

Unveiling the Molecular Target of 20-Deacetyltaxuspine X: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a drug's molecular target is a cornerstone of modern drug discovery, providing a mechanistic foundation for its therapeutic effects and potential liabilities. This guide offers a comparative framework for the molecular target validation of 20-Deacetyltaxuspine X, a diterpenoid natural product isolated from Taxus sumatrana and Taxus chinensis.[1] Due to the limited publicly available data on this specific compound, we present a roadmap for its target validation, drawing comparisons with well-established microtubule-targeting agents: Paclitaxel, Docetaxel, Ixabepilone, and Eribulin.

Executive Summary

While belonging to the taxane (B156437) family, known for producing potent microtubule stabilizers, the specific molecular target and mechanism of action of this compound remain uncharacterized. This guide outlines the essential experimental protocols and data interpretation necessary to elucidate its primary molecular target, which is hypothesized to be β-tubulin. We will compare the expected outcomes of these validation studies for this compound with the known molecular characteristics of established microtubule-targeting drugs, providing a comprehensive overview for researchers entering this field. Notably, some taxanes, such as taxuspine X, have been identified as P-glycoprotein inhibitors rather than cytotoxic agents, highlighting the importance of empirical validation.[2]

Comparative Analysis of Microtubule-Targeting Agents

The primary molecular target of widely used taxanes like Paclitaxel and Docetaxel is the β-subunit of tubulin.[3][4] By binding to a specific pocket on β-tubulin within the microtubule, these drugs stabilize the polymer, preventing its depolymerization and disrupting the dynamic instability essential for mitotic spindle formation and cell division.[5][6] This ultimately leads to cell cycle arrest and apoptosis.[7] Non-taxane microtubule stabilizers, such as the epothilone (B1246373) B analog Ixabepilone and the marine natural product derivative Eribulin, also target β-tubulin but may interact with different binding sites or induce distinct conformational changes in the microtubule lattice.[1][7][8][9][10]

Table 1: Comparison of Microtubule-Targeting Agents

FeatureThis compound (Hypothetical)PaclitaxelDocetaxelIxabepiloneEribulin
Primary Molecular Target β-Tubulin (Hypothesized)β-Tubulinβ-Tubulinβ-Tubulinβ-Tubulin
Binding Site Taxane Site (Hypothesized)Taxane SiteTaxane SiteTaxane SiteVinca Domain Site at microtubule plus ends
Mechanism of Action Microtubule Stabilization (Hypothesized)Microtubule StabilizationMicrotubule StabilizationMicrotubule StabilizationSuppression of Microtubule Growth
Reported Tubulin Binding Affinity (Kd) To be determined~10-100 nM (to polymerized tubulin)Similar to PaclitaxelHigh affinityHigh affinity to microtubule ends (Kd ~3.5 µM), lower to soluble tubulin
Reported IC50 Range (Cancer Cell Lines) To be determinedLow nM to µM rangeLow nM to µM range[11][12][13][14][15]Low nM to µM rangeLow nM to µM range

Experimental Protocols for Molecular Target Validation

To validate the molecular target of this compound, a series of biochemical and cell-based assays are required. The following protocols provide a detailed methodology for these crucial experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. An increase in turbidity or fluorescence indicates microtubule polymerization.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine or porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[16]

    • Prepare a stock solution of this compound and control compounds (Paclitaxel as a positive control for polymerization, Colchicine as a positive control for depolymerization) in an appropriate solvent (e.g., DMSO).

    • Prepare a GTP stock solution (1 mM final concentration is typical).[17]

    • For fluorescence-based assays, include a fluorescent reporter like DAPI, which preferentially binds to polymerized microtubules.[17]

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Initiate the reaction by adding the cold tubulin/GTP mixture to each well.

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • For turbidity assays, measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).[17]

    • For fluorescence-based assays, measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) at the same intervals.[16]

  • Data Analysis:

    • Plot the change in absorbance or fluorescence over time.

    • A significant increase in the signal compared to the vehicle control would suggest that this compound promotes tubulin polymerization, similar to other taxanes.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[18]

Methodology:

  • Cell Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) to approximately 80% confluency.

    • Treat the cells with this compound at various concentrations or a vehicle control for a defined period.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.

  • Protein Extraction and Analysis:

    • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the hypothesized target (β-tubulin).

  • Data Analysis:

    • Quantify the band intensity of β-tubulin at each temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound would indicate direct binding and stabilization of β-tubulin in the cellular environment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity between a small molecule and a protein.

Methodology:

  • Protein Immobilization:

    • Immobilize purified β-tubulin onto a sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface.

    • A reference channel without immobilized protein should be used to subtract non-specific binding.

  • Data Acquisition and Analysis:

    • Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Mandatory Visualizations

To further clarify the experimental logic and potential signaling pathways, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Mechanism of Action Tubulin Polymerization Assay->Mechanism of Action Surface Plasmon Resonance Surface Plasmon Resonance Target Affinity Target Affinity Surface Plasmon Resonance->Target Affinity Cellular Thermal Shift Assay Cellular Thermal Shift Assay Direct Target Interaction Direct Target Interaction Cellular Thermal Shift Assay->Direct Target Interaction Cytotoxicity Assay Cytotoxicity Assay Cellular Potency Cellular Potency Cytotoxicity Assay->Cellular Potency This compound This compound This compound->Tubulin Polymerization Assay Effect on Microtubule Assembly This compound->Surface Plasmon Resonance Binding Kinetics & Affinity This compound->Cellular Thermal Shift Assay Target Engagement in Cells This compound->Cytotoxicity Assay Cell Viability (IC50) signaling_pathway This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer Binds to β-subunit Microtubule Microtubule This compound->Microtubule Stabilizes Tubulin Dimer->Microtubule Polymerization Microtubule->Tubulin Dimer Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Mitotic Arrest Mitotic Arrest Mitotic Spindle->Mitotic Arrest Dysfunction leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

References

comparative analysis of 20-Deacetyltaxuspine X with other taxane diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of taxane (B156437) diterpenoids isolated from the plant Taxus sumatrana. While this report aims to provide a detailed comparison of 20-Deacetyltaxuspine X with other taxanes, a comprehensive literature search did not yield specific experimental data on the biological activity of this compound. Therefore, this guide will focus on a comparative analysis of other well-characterized taxane diterpenoids from Taxus sumatrana for which experimental data is available, providing a valuable reference for understanding the structure-activity relationships within this class of compounds.

Introduction to Taxane Diterpenoids

Taxane diterpenoids are a class of natural products characterized by a complex taxane core structure. They are famously known for their potent anticancer activity, with prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being widely used in chemotherapy. The primary mechanism of action for many cytotoxic taxanes is the stabilization of microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). Beyond their cytotoxic effects, some taxanes have also been investigated for other biological activities, including anti-inflammatory properties.

Data Presentation: Comparative Cytotoxicity of Taxane Diterpenoids from Taxus sumatrana

The following table summarizes the available in vitro cytotoxicity data for several taxane diterpenoids isolated from Taxus sumatrana. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineCell Line TypeIC50 (µg/mL)
Tasumatrol E A-498Human Kidney CarcinomaData not specified as IC50
NCI-H226Human Lung CarcinomaData not specified as IC50
A549Human Lung CarcinomaData not specified as IC50
PC-3Human Prostate AdenocarcinomaData not specified as IC50
Tasumatrol F A-498Human Kidney CarcinomaData not specified as IC50
NCI-H226Human Lung CarcinomaData not specified as IC50
A549Human Lung CarcinomaData not specified as IC50
PC-3Human Prostate AdenocarcinomaData not specified as IC50
Tasumatrol I Hepa59T/VGHHuman Liver CarcinomaData not specified as IC50
NCIHuman Lung CarcinomaData not specified as IC50
HeLaHuman Cervical CarcinomaData not specified as IC50
DLD-1Human Colon AdenocarcinomaData not specified as IC50
MedHuman MedulloblastomaData not specified as IC50
Tasumatrol K Hepa59T/VGHHuman Liver CarcinomaData not specified as IC50
NCIHuman Lung CarcinomaData not specified as IC50
HeLaHuman Cervical CarcinomaData not specified as IC50
DLD-1Human Colon AdenocarcinomaData not specified as IC50
MedHuman MedulloblastomaData not specified as IC50
Tasumatrol P HeLaHuman Cervical CarcinomaMildly cytotoxic
DaoyHuman MedulloblastomaMildly cytotoxic
Tasumatrol Z Hep2Human Laryngeal CarcinomaCytotoxic
Wallifoliol Hepa 59 T/VGHHuman Liver CarcinomaSignificant cytotoxicity
KBHuman Oral Epidermoid CarcinomaSignificant cytotoxicity

Note: While the referenced studies indicate cytotoxic activity, specific IC50 values were not always provided. "Data not specified as IC50" indicates that the compound was reported as active against the cell line, but a precise IC50 value was not found in the reviewed literature. "Mildly cytotoxic" and "Significant cytotoxicity" are qualitative descriptions from the source literature.

Experimental Protocols

This section details the methodologies for key experiments relevant to the analysis of taxane diterpenoids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the taxane diterpenoid (typically in a range of 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) on ice.

  • Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance is proportional to the amount of microtubule polymer formed.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to a control (vehicle) and a known microtubule stabilizer (e.g., paclitaxel) and a destabilizer (e.g., nocodazole).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the taxane diterpenoid for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compound. Incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Mandatory Visualization

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for taxane diterpenoids.

Taxane_Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 Effect of Taxanes cluster_2 Cellular Outcome Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Taxanes Taxane Diterpenoids Stabilized_Microtubules Stabilized Microtubules Taxanes->Stabilized_Microtubules Binds to β-tubulin subunit Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilized_Microtubules->Mitotic_Arrest Inhibits Depolymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of cytotoxic taxane diterpenoids.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Taxane Diterpenoid A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling_Pathway_Taxane_Induced_Apoptosis Taxane Taxane Microtubule Microtubule Stabilization Taxane->Microtubule Mitotic_Spindle Defective Mitotic Spindle Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Bax_Activation Bax Activation Bcl2_Phosphorylation->Bax_Activation Mitochondria Mitochondrial Membrane Permeabilization Bax_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Benchmarking the Efficacy of 20-Deacetyltaxuspine X in Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 20-deacetyltaxuspine X, focusing on its activity as a modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. While direct anti-tumor cytotoxicity data for this compound is not extensively available in current literature, its role as a potent MDR reversal agent is a significant area of research. This document benchmarks its efficacy against other known P-gp inhibitors and provides relevant experimental data and protocols for researchers in oncology and drug development.

Introduction to this compound and Multidrug Resistance

Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. Taxuspine X and its derivatives, including this compound, have been identified as potent inhibitors of P-gp, capable of restoring the sensitivity of resistant cancer cells to conventional anti-cancer drugs.[1][2][3] Unlike cytotoxic taxanes such as paclitaxel, which target tubulin, some taxuspine derivatives exhibit low cytotoxicity and primarily act as chemosensitizers.[1]

Comparative Analysis of P-glycoprotein Inhibitory Activity

The primary measure of efficacy for an MDR reversal agent is its ability to inhibit P-gp at non-toxic concentrations. This is often quantified by determining the concentration required to inhibit 50% of P-gp activity (IC50) or by measuring the fold-increase in the cytotoxicity of a co-administered chemotherapeutic drug.

CompoundTargetIC50 for P-gp InhibitionFold Reversal of Resistance (Drug)Cell LineReference
Taxuspine X derivative (compound 6) P-glycoprotein7.2 µMNot specifiedNot specified[1][2]
Verapamil P-glycoproteinVaries (µM range)VariesMultiple[4]
Cyclosporin A P-glycoproteinVaries (µM range)VariesMultiple[4]
XR9051 P-glycoproteinFully sensitizing at 0.3-0.5 µMNot specifiedH69/LX4, 2780AD, etc.[4]
Rosemary Extract P-glycoproteinNot specifiedIncreased sensitivity to DoxorubicinDrug-resistant MCF-7[5]

Note: Data for this compound is limited; data for a closely related synthetic derivative is presented. The IC50 values for P-gp inhibitors can vary significantly based on the assay method and cell line used.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MDR reversal agents. Below are protocols for key in vitro assays.

Drug Accumulation Assay (e.g., using a fluorescent P-gp substrate like Rhodamine 123)

Objective: To quantify the ability of a compound to inhibit the efflux of a P-gp substrate from MDR cancer cells.

Methodology:

  • Cell Culture: Culture P-gp overexpressing cells (e.g., NCI/ADR-RES) and a parental sensitive cell line to 80-90% confluency.

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-incubation with Inhibitor: Remove the culture medium and wash the cells with pre-warmed PBS. Add fresh medium containing various concentrations of this compound or other inhibitors and incubate for 1 hour.

  • Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 at a final concentration of 5 µM) to each well and incubate for 90 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells three times with ice-cold PBS to stop the efflux.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition.

Chemosensitivity Assay (e.g., MTT Assay)

Objective: To determine the ability of a compound to sensitize MDR cancer cells to a cytotoxic drug.

Methodology:

  • Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of a cytotoxic drug (e.g., Doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 of the cytotoxic drug with and without the inhibitor. The fold reversal (FR) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.

Mechanism of Action: P-glycoprotein Inhibition

This compound and related compounds are thought to reverse MDR by directly interacting with P-glycoprotein, thereby competitively inhibiting the binding and transport of cytotoxic drugs. This leads to an increased intracellular accumulation of the chemotherapeutic agent, allowing it to reach its therapeutic target and induce cell death.

P_glycoprotein_Inhibition cluster_cell MDR Cancer Cell P-gp P-glycoprotein (P-gp) Drug_Out Chemotherapeutic Drug (Extracellular) P-gp->Drug_Out Efflux Target Intracellular Target (e.g., DNA, Tubulin) Drug_In Chemotherapeutic Drug Drug_In->P-gp Binds to P-gp Drug_In->Target Induces Apoptosis Inhibitor This compound Inhibitor->P-gp Inhibits P-gp Drug_Ext Drug_Ext->Drug_In Enters Cell

Caption: Mechanism of MDR reversal by this compound.

Experimental Workflow for Screening MDR Reversal Agents

The process of identifying and characterizing a potential MDR reversal agent involves a series of in vitro experiments.

MDR_Reversal_Screening_Workflow A Select P-gp overexpressing and parental cell lines B Determine cytotoxicity of the test compound (e.g., this compound) A->B C Select non-toxic concentration for subsequent assays B->C D Drug Accumulation Assay (e.g., Rhodamine 123) C->D E Chemosensitivity Assay (e.g., MTT with Doxorubicin) C->E F Calculate Fold Reversal (FR) D->F E->F G Analyze Mechanism of Action (e.g., P-gp binding assay) F->G H Lead Compound for In Vivo Studies G->H

Caption: In vitro screening workflow for MDR reversal agents.

Conclusion

While this compound may not possess significant direct anti-tumor activity, its potential as a potent P-glycoprotein inhibitor highlights its importance in overcoming multidrug resistance in cancer. The data and protocols presented in this guide offer a framework for researchers to further investigate and benchmark the activity of this compound and other taxuspine derivatives as valuable tools in combination chemotherapy. Further studies are warranted to fully elucidate its in vivo efficacy and clinical potential.

References

Independent Verification of Biological Effects: A Comparative Guide to Taxane-Class Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the independent verification of the biological effects of 20-Deacetyltaxuspine X. This guide provides a comparative analysis of well-characterized taxane-class compounds to offer a predictive framework for its potential activities. The comparison focuses on two distinct functional classes of taxoids: cytotoxic microtubule stabilizers and non-cytotoxic modulators of multidrug resistance (MDR).

Executive Summary

The taxane (B156437) family of diterpenoids, originally derived from yew trees (Taxus species), encompasses a range of biologically active compounds. This guide compares the established biological effects of two main classes of taxanes:

  • Cytotoxic Microtubule Stabilizers: Exemplified by Paclitaxel (B517696) (Taxol®) and Docetaxel (B913) (Taxotere®), these compounds are potent anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.

  • Multidrug Resistance (MDR) Reversing Agents: Certain taxoids, such as Taxuspine C and derivatives of Taxuspine X, exhibit little to no cytotoxicity. Instead, they function as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells.

This guide presents quantitative data on the biological activities of these two classes, details the experimental protocols used for their characterization, and provides visual representations of the key biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for representative taxane-class compounds.

Table 1: Cytotoxicity of Microtubule-Stabilizing Taxanes against various Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)*Citation(s)
Paclitaxel VariousVarious2.5 - 7.5[1][2]
MCF-7Breast3,500[3]
MDA-MB-231Breast300[3]
BT-474Breast19[3]
NSCLC LinesLung27 (median, 120h exposure)[4]
SCLC LinesLung380 (median, 120h exposure)[4]
Docetaxel VariousVarious0.13 - 3.3 ng/mL[5]
PC-3Prostate3.72[6]
DU-145Prostate4.46[6]
LNCaPProstate1.13[6]
LNCaP (Resistant)Prostate49.50 - 50.65[7]
C4-2B (Resistant)Prostate99.47 - 100.50[7]

*IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Exposure times and assay conditions can influence these values.

Table 2: P-glycoprotein (P-gp) Inhibition by MDR-Reversing Taxoids

CompoundAssayIC50 (µM)*Citation(s)
Taxuspine C derivative (5-O-benzoylated) Vincristine accumulationPotent P-gp inhibitor[8]
Simplified Taxuspine X analogue (compound 6) Rhodamine 123 efflux7.2[9][10]
Simplified Taxuspine X analogue (compound 7) Rhodamine 123 efflux24[9]
Taxuspine C Colchicine, Vincristine, Taxol resistance reversalEffective at 10 µM[11][12]

*IC50 values for P-gp inhibition represent the concentration required to inhibit 50% of the P-gp-mediated efflux.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Microtubule_Stabilization_Induced_Apoptosis cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis_pathway Apoptosis Induction Taxane Taxane Beta_Tubulin β-Tubulin on Microtubule Taxane->Beta_Tubulin Binds to MT_Stabilization Microtubule Stabilization (Suppression of Dynamics) Beta_Tubulin->MT_Stabilization Mitotic_Spindle Aberrant Mitotic Spindle MT_Stabilization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Bcl2_Inactivation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Inactivation Mitochondrion Mitochondrion Bcl2_Inactivation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Caspase Cascade Activation (Caspase-3) Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of microtubule stabilization-induced apoptosis by cytotoxic taxanes.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound / Comparators Incubate_24h->Add_Compound Incubate_Exposure Incubate for desired exposure time (e.g., 48-72h) Add_Compound->Incubate_Exposure Add_MTT Add MTT reagent to each well Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan crystal formation) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for a typical MTT-based cytotoxicity assay.

Pgp_Inhibition_Workflow Start Start Culture_Cells Culture P-gp overexpressing cells (e.g., MCF7R) Start->Culture_Cells Incubate_Compound Incubate cells with test compound (e.g., Taxuspine derivative) and Rhodamine 123 (P-gp substrate) Culture_Cells->Incubate_Compound Incubation_Period Incubate for 30 min at 37°C Incubate_Compound->Incubation_Period Wash_Cells Wash cells to remove extracellular Rhodamine 123 Incubation_Period->Wash_Cells Lyse_Cells Lyse cells (optional, depending on protocol) Wash_Cells->Lyse_Cells Measure_Fluorescence Measure intracellular fluorescence (Flow Cytometry or Plate Reader) Lyse_Cells->Measure_Fluorescence Determine_Inhibition Calculate % inhibition of Rhodamine 123 efflux and IC50 Measure_Fluorescence->Determine_Inhibition End End Determine_Inhibition->End

Caption: Workflow for a Rhodamine 123-based P-glycoprotein (P-gp) inhibition assay.

Experimental Protocols

Cell Viability / Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of a cell population, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13][14]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.

Apoptosis Detection (Annexin V Staining by Flow Cytometry)

This assay identifies cells in the early and late stages of apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where membrane integrity is lost.

  • Procedure:

    • Induce apoptosis in cell cultures by treating with the test compound for a specified time.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Four populations of cells can be distinguished: Viable (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+), and Necrotic (Annexin V-, PI+).

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to promote or inhibit the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or through the use of a fluorescent reporter.

  • Procedure (Turbidity-based):

    • Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer) in a pre-warmed 96-well plate.[15]

    • Add the test compound at various concentrations. Paclitaxel is used as a positive control for polymerization, and a compound like nocodazole (B1683961) can be used as a negative control (inhibitor).

    • Monitor the change in absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.[15]

    • An increase in absorbance indicates microtubule polymerization.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)

This assay determines a compound's ability to inhibit the efflux of a known P-gp substrate from cells that overexpress this transporter.

  • Principle: Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. In P-gp-overexpressing cells, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An inhibitor of P-gp will block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in intracellular fluorescence.

  • Procedure:

    • Use a cell line that overexpresses P-gp (e.g., MCF7R or KB-C2).

    • Incubate the cells with various concentrations of the test compound in the presence of a fixed concentration of Rhodamine 123 (e.g., 5.25 µM) for 30 minutes at 37°C.[16] Verapamil or Cyclosporin A can be used as positive controls.[16]

    • Wash the cells with cold buffer to remove extracellular dye.

    • Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.[17]

    • An increase in fluorescence compared to the untreated control indicates inhibition of P-gp. The IC50 value can be determined from the dose-response curve.[16]

References

Safety Operating Guide

Navigating the Disposal of 20-Deacetyltaxuspine X: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of cytotoxic compounds like 20-Deacetyltaxuspine X is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a taxane (B156437) derivative necessitates handling it as a potent, hazardous compound. The following procedures are synthesized from established guidelines for the disposal of antineoplastic and other hazardous drugs.[1][2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.[1][5][6][7][8]

Core Principles of Hazardous Drug Disposal

The primary objective in disposing of this compound is to prevent exposure to laboratory personnel and to avoid environmental contamination.[4] These compounds can be mutagenic, teratogenic, or carcinogenic, and even trace amounts can pose a significant health risk.[1] Therefore, all waste contaminated with this compound must be treated as hazardous chemical waste.[1][5][6][7]

Quantitative Data on Waste Handling

Proper segregation of waste is paramount for safety and compliant disposal. Waste should be categorized based on the nature and level of contamination.

Waste CategoryDescriptionRecommended ContainerDisposal Route
Bulk Chemical Waste Unused or expired this compound, pure compound, stock solutions, and grossly contaminated items.Clearly labeled, leak-proof, and chemically compatible container (e.g., glass or high-density polyethylene).[5][6]Collection by institutional EHS for incineration at a licensed hazardous waste facility.[9]
Trace Contaminated Solid Waste Items with minimal residual contamination, such as empty vials, gloves, gowns, bench paper, and pipette tips.Labeled yellow chemotherapy waste bags or containers.[9]Incineration.[9]
Contaminated Sharps Needles, syringes, and other sharps contaminated with this compound.Puncture-resistant, leak-proof sharps container specifically labeled for chemotherapy waste.[1][2][9]Incineration.[9]
Contaminated Liquid Waste (Aqueous) Dilute solutions from experiments or cleaning procedures.Labeled, leak-proof carboy or similar container. Must not be drain disposed.[10]Collection by institutional EHS. Treatment may vary based on local regulations.

Experimental Protocol: Decontamination of Work Surfaces

This protocol outlines the steps for decontaminating a biological safety cabinet (BSC) or chemical fume hood where this compound has been handled.

Materials:

  • Detergent solution (e.g., Simple Green)

  • 70% Isopropyl Alcohol

  • Sterile water

  • Plastic-backed absorbent pads

  • Appropriate personal protective equipment (PPE): two pairs of chemotherapy-grade gloves, a disposable gown, and safety goggles.[2][3]

  • Designated hazardous waste bags

Procedure:

  • Preparation: Ensure all experimental work is concluded and all contaminated disposable items have been placed in the appropriate waste container within the hood.

  • Initial Cleaning: Liberally spray the work surface with the detergent solution. Using a plastic-backed absorbent pad, wipe the surface in overlapping strokes, moving from areas of lower contamination to higher contamination.

  • First Rinse: With a new absorbent pad saturated with sterile water, wipe the surface to remove any detergent residue.

  • Disinfection/Second Decontamination: Apply 70% isopropyl alcohol to the work surface and wipe with a new absorbent pad.[4]

  • Final Rinse: Perform a final wipe with sterile water using a fresh absorbent pad.[4]

  • Drying: Allow the surface to air dry completely.

  • Waste Disposal: Dispose of all used pads and PPE as trace-contaminated solid waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste a sharp (needle, syringe, etc.)? A->B C Is the waste bulk chemical (pure compound, stock solution)? B->C No F Place in labeled Chemotherapy Sharps Container B->F Yes D Is the waste liquid (e.g., from cell culture)? C->D No G Collect in labeled, sealed Bulk Hazardous Waste Container C->G Yes E Trace Contaminated Solid Waste (gloves, gowns, empty vials) D->E No H Collect in labeled, sealed Aqueous Waste Container D->H Yes I Place in Yellow Chemotherapy Waste Bag/Bin E->I J Arrange for pickup by Institutional EHS F->J G->J H->J I->J

Caption: A logical workflow for the segregation of this compound waste.

cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_admin Administrative Controls ppe1 Two pairs of chemotherapy gloves ppe2 Disposable gown ppe3 Safety goggles eng1 Chemical Fume Hood or Biological Safety Cabinet admin1 Hazard Communication Training admin2 Adherence to Institutional Waste Management Plan

Caption: Essential safety controls for handling and disposing of this compound.

References

Personal protective equipment for handling 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 20-Deacetyltaxuspine X, a diterpenoid isolated from the branches of Taxus sumatrana. Given the absence of specific safety data for this compound, the following procedures are based on best practices for handling closely related taxanes, such as Paclitaxel, and general guidelines for cytotoxic compounds. It is imperative to treat this compound as a hazardous substance with potential cytotoxic effects.

Hazard Identification and Personal Protective Equipment (PPE)

As a taxane (B156437) derivative, this compound should be handled with the assumption that it may be cytotoxic. Potential hazards include skin and eye irritation, allergic reactions, and potential reproductive harm or genetic defects. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Gloves Double pair of chemotherapy-grade, powder-free nitrile gloves that meet ASTM D6978 standards.[1]Prevents skin contact and absorption. Double gloving provides an additional barrier.
Gowns Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[1]Protects skin and personal clothing from contamination.
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.[2][3]Protects against splashes and airborne particles.
Respiratory Protection An N95 or higher-level respirator should be used, especially when handling the compound as a powder or when generating aerosols.[1][4][5]Minimizes inhalation of the compound.
Shoe Covers Two pairs of disposable shoe covers.[1]Prevents the tracking of contaminants out of the designated handling area.

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • All handling of this compound should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet to protect the operator, the product, and the environment.[6]

  • The work area should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.

  • Ensure that a spill kit specifically designed for cytotoxic agents is readily accessible.

2. Handling Procedures:

  • Wear the full complement of PPE as detailed in the table above before beginning any work.

  • When weighing the powdered compound, do so carefully within the BSC to avoid generating dust.

  • For reconstitution, use a closed-system drug-transfer device (CSTD) if available to minimize aerosol generation.

  • Avoid contact with skin and eyes. In case of contact, follow the first-aid measures outlined below.

3. Post-Handling and Decontamination:

  • After handling, carefully remove and dispose of all PPE in designated cytotoxic waste containers.

  • Decontaminate all surfaces within the BSC and any equipment used with an appropriate cleaning agent, followed by a rinsing agent. The immediate laboratory work area should be cleaned with water and detergent soap.[7]

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Emergency SituationFirst-Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material from a cytotoxic spill kit. Clean the area from the outside in. Dispose of all cleanup materials as cytotoxic waste.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Method
Solid Waste (gloves, gowns, shoe covers, lab plasticware)Yellow, leak-proof, and puncture-resistant container labeled "Chemotherapeutic Waste".[8][9]Incineration at a licensed hazardous waste facility.[10][11]
Sharps Waste (needles, syringes, contaminated glass)Yellow, puncture-proof sharps container labeled "Chemo Sharps".[9]Incineration.
Liquid Waste (unused solutions, contaminated media)Leak-proof, closed container clearly labeled as "Cytotoxic Liquid Waste".Must be collected by a licensed hazardous waste disposal service. Do not dispose of down the drain.[8]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound prep Preparation - Designate work area - Prepare BSC - Assemble materials ppe Don Personal Protective Equipment (PPE) - Double gloves - Gown - Goggles/Face shield - Respirator - Shoe covers prep->ppe handling Compound Handling (in BSC) - Weighing - Reconstitution - Experimental use ppe->handling decon Decontamination - Clean BSC and equipment - Wipe down work surfaces handling->decon waste Waste Disposal - Segregate waste (solid, liquid, sharps) - Use labeled cytotoxic waste containers decon->waste doff_ppe Doff PPE - Remove in correct order - Dispose of as cytotoxic waste waste->doff_ppe handwash Hand Washing - Thoroughly wash with soap and water doff_ppe->handwash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.